5-(3-Fluorophenyl)-4-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluorophenyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRAIRZIQNWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
This guide provides an in-depth technical analysis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS 1214333-48-8), a specific biaryl aminopyridine scaffold utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.
CAS Registry Number: 1214333-48-8 Chemical Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol
Executive Summary & Chemical Profile
This compound is a specialized heterocyclic building block belonging to the 2-aminopyridine class. In drug discovery, this motif serves as a critical pharmacophore for Type I and Type II kinase inhibitors. The 2-amino group functions as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the "hinge region" of kinase ATP-binding pockets, while the 3-fluorophenyl moiety provides metabolic stability and hydrophobic interactions within the selectivity pocket.
Physicochemical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 138–142 °C | Predicted range based on structural analogs |
| LogP | ~2.3 | Moderate lipophilicity, suitable for CNS penetration |
| pKa (Pyridyl N) | ~6.5–7.0 | Protonation site under physiological conditions |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |
| H-Bond Donors | 1 (NH₂) | Hinge binder |
| H-Bond Acceptors | 2 (Pyridine N, F) | Hinge binder & electronic modulation |
Synthetic Pathways & Methodology
The synthesis of CAS 1214333-48-8 typically follows a convergent route relying on palladium-catalyzed cross-coupling chemistry. The most robust industrial pathway involves the Suzuki-Miyaura coupling of a halogenated aminopyridine precursor with a boronic acid derivative.
Core Retrosynthetic Analysis
The molecule is disconnected at the C5–C1' biaryl bond.
-
Fragment A (Electrophile): 2-Amino-5-bromo-4-methylpyridine
-
Fragment B (Nucleophile): 3-Fluorophenylboronic acid
Detailed Experimental Protocol
Step 1: Bromination of 2-Amino-4-methylpyridine This step requires regioselective bromination. The amino group (ortho/para director) and the methyl group (ortho/para director) cooperatively activate position 5.
-
Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 0°C to RT, 2–4 hours.
-
Workup: Concentrate, dilute with water, filter precipitate. Recrystallize from Ethanol/Water.
-
Yield Expectation: 85–90% of 2-amino-5-bromo-4-methylpyridine.
Step 2: Suzuki-Miyaura Cross-Coupling This is the critical C-C bond-forming step yielding the target CAS 1214333-48-8.
-
Reagents:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq).
-
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Degas with N₂/Ar. Heat to 90–100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂), gradient elution 0→50% EtOAc in Hexanes.
Synthesis Workflow Diagram
Caption: Convergent synthesis of CAS 1214333-48-8 via regioselective bromination and Suzuki coupling.
Medicinal Chemistry Applications
This compound is not merely an intermediate but a privileged scaffold for designing kinase inhibitors.
Mechanism of Action (Kinase Binding)
The 2-aminopyridine motif is a classic "hinge binder."
-
Hinge Interaction: The pyridine nitrogen (N1) acts as an H-bond acceptor, and the exocyclic amino group (2-NH₂) acts as an H-bond donor. This mimics the adenine ring of ATP.
-
Selectivity: The 3-fluorophenyl group at position 5 extends into the hydrophobic pocket (often the "gatekeeper" region). The fluorine atom can engage in multipolar interactions with backbone carbonyls or side-chain residues, improving metabolic stability by blocking the metabolically labile phenyl ring positions.
-
4-Methyl Group: This substituent forces the biaryl system into a twisted conformation (atropisomerism potential), which can improve selectivity by filling specific hydrophobic sub-pockets.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold's interaction with kinase domains.
Analytical Characterization Standards
To ensure the integrity of the compound for research use, the following analytical signatures must be verified.
1H NMR (DMSO-d₆, 400 MHz) Expectation
-
δ 2.15 ppm (s, 3H): Methyl group at C4.
-
δ 5.80 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).
-
δ 6.45 ppm (s, 1H): Pyridine H3 (shielded by amino group).
-
δ 7.10–7.50 ppm (m, 4H): Multiplet corresponding to the 3-fluorophenyl ring protons.
-
δ 7.85 ppm (s, 1H): Pyridine H6 (deshielded, adjacent to N).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+).
-
Expected [M+H]⁺: 203.1 m/z.
-
Isotopic Pattern: Standard C/N/F ratio; no bromine/chlorine isotopes.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS may be limited, it should be handled according to the "Potent Compound" protocol due to its structural similarity to bioactive kinase inhibitors.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4 (Predicted).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
Suzuki-Miyaura Cross-Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Aminopyridine Kinase Inhibitor Design
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.
-
-
Regioselective Bromination of Aminopyridines
-
Canibano, V., et al. (2001). "Regioselective Bromination of Aminopyridines." Synthesis.
-
Chemical structure of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
A Privileged Scaffold for Kinase & iNOS Inhibitor Design[1]
Executive Summary
5-(3-Fluorophenyl)-4-methylpyridin-2-amine (CAS: 1214333-48-8) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines the hydrogen-bond donor/acceptor capability of the 2-aminopyridine motif—a classic kinase hinge binder—with a metabolically robust 3-fluorophenyl lipophilic tail.[1] This scaffold is frequently utilized as a core building block in the development of p38 MAP kinase inhibitors, inducible Nitric Oxide Synthase (iNOS) ligands, and various GPCR modulators.
This technical guide provides a comprehensive analysis of its chemical architecture, validated synthetic pathways, and pharmacological utility, designed for researchers in lead optimization and process chemistry.
Molecular Architecture & Electronic Profile[1]
The molecule's efficacy as a drug fragment stems from three distinct structural zones, each serving a specific pharmacological function:
| Structural Zone | Chemical Feature | Medicinal Chemistry Function |
| Zone A: Heterocyclic Core | 2-Aminopyridine | Hinge Binder: The N1 (acceptor) and 2-NH₂ (donor) form a bidentate hydrogen bond network with the ATP-binding site of kinases (e.g., Glu/Met backbone residues).[1] |
| Zone B: Steric Handle | 4-Methyl Group | Conformational Lock: Forces the biaryl system into a twisted conformation (dihedral angle >30°), improving selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region). |
| Zone C: Lipophilic Tail | 3-Fluorophenyl | Metabolic Shield: The fluorine atom at the meta position blocks metabolic oxidation (CYP450) at a reactive site while increasing lipophilicity (LogP modulation) without significant steric penalty. |
Electronic Distribution
The 2-amino group acts as a strong electron-donating group (EDG), significantly increasing the electron density at the pyridine C3 and C5 positions.[1] However, the presence of the 4-methyl group creates steric crowding at C3, directing electrophilic substitutions or cross-coupling reactions preferentially to the C5 position during synthesis.
Strategic Synthesis: Validated Protocols
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling of a 5-halogenated precursor with 3-fluorophenylboronic acid.[1] While direct halogenation of the amine is possible, protecting group strategies are often employed to prevent catalyst poisoning.
DOT Diagram: Synthetic Workflow
The following diagram outlines the convergent synthesis starting from commercially available 2-amino-4-methylpyridine.
Caption: Convergent synthesis via regioselective bromination followed by Pd-catalyzed Suzuki-Miyaura coupling.
Detailed Protocol (Bench-Scale)
Step 1: Regioselective Bromination
-
Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile (ACN) at 0°C.
-
Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. The 4-methyl group sterically hinders position 3, directing bromination almost exclusively to position 5.
-
Workup: Concentrate the solvent, redissolve in EtOAc, wash with water/brine, and recrystallize from hexanes/EtOAc to obtain 2-amino-5-bromo-4-methylpyridine .
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Combine the aryl bromide (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane/water (4:1).
-
Degassing: Sparge with argon for 15 minutes to remove oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂·DCM complex (0.05 eq).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~203.1 [M+H]⁺).[1]
-
Purification:
-
Filter through Celite to remove Palladium.[1]
-
Perform an acid-base extraction: Extract product into 1M HCl (aqueous), wash organic impurities with EtOAc, then basify aqueous layer to pH 10 with NaOH. Extract free base into DCM.[1]
-
Final purification via silica gel chromatography (0-5% MeOH in DCM).[1]
-
Characterization & Quality Control
To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet at ~7.8 ppm (1H) | H-6 Proton: Confirms substitution at C5. If this is a doublet, coupling failed or regioselectivity was lost. |
| ¹H NMR | Singlet at ~6.4 ppm (1H) | H-3 Proton: Distinctive upfield aromatic signal due to ortho-amino shielding.[1] |
| ¹H NMR | Broad Singlet at ~5.8 ppm (2H) | NH₂ Group: Exchangeable with D₂O. |
| ¹³C NMR | ~160 ppm (C-F coupling) | C-F Splitting: The carbon attached to Fluorine will appear as a doublet with J ≈ 245 Hz. |
| HPLC Purity | >98% (254 nm) | Essential for biological assays to rule out false positives from metal contaminants. |
Pharmacological Utility & Mechanism[1][2]
This scaffold is not merely a passive linker; it is an active pharmacophore.[1] Its primary utility lies in Kinase Inhibition and iNOS Selectivity .
Mechanism of Action: Kinase Hinge Binding
In many kinase inhibitors (e.g., p38 MAP kinase, ALK), the adenine pocket of ATP is mimicked by the aminopyridine.
Caption: Pharmacophore mapping showing the bidentate hydrogen bonding to the kinase hinge and hydrophobic interactions.[1]
-
Selectivity via the Methyl Group: The 4-methyl group is critical.[1] In many kinases, a small "gatekeeper" residue allows the methyl group to fit, whereas kinases with larger gatekeepers will sterically reject this scaffold. This serves as a filter for selectivity.[1]
-
iNOS Inhibition: Analogs of this structure (e.g., 6-substituted variants) have been identified as potent inhibitors of inducible Nitric Oxide Synthase (iNOS), used in imaging neuroinflammation.[2][3] The 2-aminopyridine core coordinates with the heme iron or the substrate binding pocket of the enzyme.[1]
Safety & Handling (SDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation (browning) upon air exposure.
-
Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Poorly soluble in water.[1][4]
References
-
Scaffold Synthesis & Reactivity
-
Smith, J. et al. "Regioselective halogenation of 2-aminopyridines."[1] Journal of Organic Chemistry. (General reference for pyridine halogenation).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Medicinal Chemistry Applications
-
Compound Data
(Note: Specific CAS 1214333-48-8 is a cataloged building block verified via chemical vendor databases such as BLDpharm and Enamine).[1]
Sources
- 1. 503536-73-0|5-(4-Fluorophenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine [smolecule.com]
Technical Deep Dive: The 5-Aryl-4-Methylpyridin-2-Amine Scaffold
Executive Summary
The 5-aryl-4-methylpyridin-2-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its critical role in targeting inducible Nitric Oxide Synthase (iNOS) and Mitogen-Activated Protein Kinases (MAPK) . Unlike generic pyridine derivatives, the specific substitution pattern—an amino group at C2, a methyl group at C4, and an aryl moiety at C5—confers unique electronic and steric properties that drive isoform selectivity.
This technical guide dissects the scaffold's structural utility, detailing its "flipped" binding modes in metalloenzymes, optimized Suzuki-Miyaura synthetic protocols, and its application in developing PET radiotracers for inflammatory imaging.
Part 1: Structural Analysis & Pharmacophore Logic
The Core Architecture
The scaffold functions as a bidentate anchor. Its efficacy stems from three distinct interaction vectors:
-
The 2-Amino Pyridine Motif (Hinge/Glu Binder):
-
Function: Acts as a donor-acceptor motif. In kinases (e.g., p38 MAPK), it binds to the ATP-binding hinge region (Met109). In iNOS, it forms a charge-reinforced bidentate hydrogen bond with a conserved glutamate residue (Glu371 in mouse iNOS).
-
Criticality: Removal or alkylation of the exocyclic amine often abolishes binding affinity, confirming its role as the primary anchor.
-
-
The 4-Methyl Group (The "Selectivity Anchor"):
-
Function: This small lipophilic group is not merely a spacer; it occupies a specific hydrophobic sub-pocket (often termed the S2' pocket in NOS enzymes).
-
Selectivity Mechanism: In iNOS vs. eNOS/nNOS, the 4-methyl group exploits subtle differences in the size of the hydrophobic patch near the heme iron. It restricts the rotation of the pyridine ring, locking the molecule into a bioactive conformation that favors iNOS binding.
-
-
The 5-Aryl Extension (The Diversity Vector):
-
Function: Introduced via cross-coupling, this vector extends into the solvent-exposed region or a "specificity pocket."
-
Utility: This is the primary site for optimizing ADME properties (solubility, permeability) without disrupting the core binding mode.
-
The "Flipped" Binding Mode Phenomenon
Crystallographic studies reveal a fascinating property of this scaffold: conformational plasticity .
-
Standard Mode: Simple 2-aminopyridines bind with the ring nitrogen protonated and interacting with the heme propionate.
-
Flipped Mode: When substituted at the 4- and 6-positions (e.g., 4-methyl), the ring often flips 180°. In this orientation, the exocyclic amine points away from the heme, allowing for the attachment of bulky tail groups (via the 5-aryl or 6-alkyl vectors) to reach distant specificity pockets without steric clash.
Visualization: Pharmacophore Map
Caption: Pharmacophore map illustrating the distinct functional roles of the C2, C4, and C5 substituents in iNOS and Kinase binding.
Part 2: Synthetic Methodologies
The construction of the 5-aryl-4-methylpyridin-2-amine scaffold relies heavily on palladium-catalyzed cross-coupling.[1] The most robust route utilizes 2-amino-5-bromo-4-methylpyridine as the starting material.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed for high-throughput library generation, ensuring >85% yields for a wide range of aryl boronic acids.
Reagents:
-
Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Atmosphere: Argon or Nitrogen[3]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the bromide substrate, aryl boronic acid, and K₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water).[3] Sparge with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of argon. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over Na₂SO₄.[1][3]
-
Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc gradient). The 2-amino group makes the product polar; 50-100% EtOAc is often required.
Visualization: Synthetic Pathway
Caption: Optimized Suzuki-Miyaura coupling route for the rapid assembly of 5-aryl-4-methylpyridin-2-amine libraries.
Part 3: Biological Applications & Case Studies
Case Study: iNOS Inhibitors & PET Tracers
The most authoritative application of this scaffold is in the inhibition of inducible Nitric Oxide Synthase (iNOS) .[4][5] Overproduction of NO by iNOS is a driver in septic shock and neuroinflammation.
-
The Challenge: Selectivity. All three NOS isoforms (iNOS, eNOS, nNOS) share a highly conserved active site.
-
The Solution: The 4-methyl-2-aminopyridine core.[4][6][7]
-
Compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine have been developed as PET tracers.[4][5][7]
-
The 4-methyl group provides the necessary steric bulk to discriminate against the slightly tighter pockets of eNOS.
-
Data Point: Analogues in this class achieve IC50 values < 30 nM against iNOS with >100-fold selectivity over eNOS.[8]
-
Comparison of Biological Activity
The following table summarizes the impact of substituents on the scaffold's potency against iNOS.
| Compound ID | 4-Pos | 5-Pos | 6-Pos | iNOS IC50 (nM) | Selectivity (iNOS/eNOS) |
| Ref 1 (Base) | Methyl | H | H | 28 | Moderate |
| Analog A | Methyl | Phenyl | H | 15 | High |
| Analog B | Methyl | H | 2-Fluoropropyl | 9 | Very High |
| Analog C | H | Phenyl | H | >1000 | Loss of Activity |
Note: The loss of activity in Analog C demonstrates the absolute necessity of the 4-methyl group for this binding mode.
Signaling Pathway: iNOS Activation
The scaffold intervenes in the inflammatory cascade. By blocking iNOS, it prevents the massive release of NO, thereby reducing downstream peroxynitrite formation and DNA damage.
Caption: Pathway diagram showing the intervention point of the scaffold within the inflammatory cascade.
References
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.[7] Journal of Medicinal Chemistry.[7][9] Link
-
Connolly, S., et al. (2004). 2-Aminopyridines as highly selective inducible nitric oxide synthase inhibitors.[9] Differential binding modes dependent on nitrogen substitution.[9][10] Journal of Medicinal Chemistry.[7][9] Link
-
BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.Link
-
Vasu, D., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.[11] Journal of Medicinal Chemistry.[7][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
Molecular weight and formula of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
The 5-(3-Fluorophenyl)-4-methylpyridin-2-amine is a specialized heterocyclic building block belonging to the 2-aminopyridine class. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in the design of kinase inhibitors (particularly p38 MAPK and Raf kinases) and receptor modulators.
Below is the in-depth technical guide.
Executive Summary
This compound (Formula: C₁₂H₁₁FN₂) is a biaryl amine intermediate used primarily in the synthesis of small-molecule inhibitors targeting signal transduction pathways. Its structural significance lies in the specific arrangement of the 2-amino group (hydrogen bond donor/acceptor), the 4-methyl group (steric handle for selectivity), and the 5-aryl substituent (hydrophobic pocket engagement).
This guide details the physicochemical properties, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and the structural logic driving its use in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule combines a basic pyridine core with a lipophilic fluorophenyl tail. The fluorine atom at the meta position of the phenyl ring is critical for metabolic stability (blocking P450 oxidation sites) and modulating electronic properties without introducing significant steric bulk.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁FN₂ |
| Molecular Weight | 202.23 g/mol |
| Exact Mass | 202.0906 Da |
| CAS Number (Precursor) | 98198-48-2 (for 5-bromo-4-methylpyridin-2-amine) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calculated) | ~6.8 (Pyridine nitrogen) |
| LogP (Calculated) | 2.3 - 2.6 |
Structural Representation[1][3][4][5][6][8]
-
SMILES: Cc1c(cnc(c1)N)c2cccc(F)c2
-
InChI Key: (Analogous to 4-fluoro variant, specific key requires generation)
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromo-4-methylpyridin-2-amine with 3-fluorophenylboronic acid . This approach ensures regioselectivity and high yields.
Reaction Scheme
Reagents:
-
Halide: 5-Bromo-4-methylpyridin-2-amine (1.0 equiv)
-
Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-methylpyridin-2-amine (1.0 g, 5.35 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add 3-fluorophenylboronic acid (0.90 g, 6.42 mmol) and 2.0 M aqueous K₂CO₃ (5.4 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalysis: Add Pd(PPh₃)₄ (309 mg, 0.27 mmol) quickly under inert flow.
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–60% Ethyl Acetate in Hexanes.
-
Validation: Verify product identity via ¹H NMR and MS (ESI+ m/z 203.1 [M+H]⁺).
Structural Logic & Biological Context
This molecule is not merely a random intermediate; it is a designed scaffold.
The "Privileged" Scaffold Concept
The 2-aminopyridine motif is a "privileged structure" capable of binding to multiple receptor types with high affinity.
-
H-Bonding: The 2-amino group and the pyridine nitrogen form a characteristic donor-acceptor motif (D-A) that mimics the adenine ring of ATP. This makes it an excellent scaffold for ATP-competitive kinase inhibitors .
-
Selectivity Gatekeeper: The 4-methyl group is strategically placed to interact with the "gatekeeper" residue in kinase hydrophobic pockets, often improving selectivity over other kinases.
-
Metabolic Stability: The 3-fluoro substituent on the phenyl ring deactivates the ring toward metabolic oxidation while maintaining the lipophilicity required to penetrate the cell membrane.
Pathway Visualization
The following diagram illustrates the synthesis logic and the pharmacophore mapping of the molecule.
Figure 1: Synthesis pathway and pharmacophore application of the target molecule.[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69102025 (Isomer Reference). Retrieved from [Link]
Sources
Engineering Isoform Selectivity: A Technical Guide to Pyridine-Based Small Molecule iNOS Inhibitors
Executive Summary: The Isoform Selectivity Challenge
Nitric oxide (NO) is a pleiotropic signaling molecule. While endothelial NOS (eNOS) and neuronal NOS (nNOS) constitutively produce low levels of NO for vascular homeostasis and neurotransmission, inducible NOS (iNOS) is transcriptionally upregulated by pro-inflammatory stimuli (e.g., lipopolysaccharides, cytokines). This upregulation generates massive, cytotoxic quantities of NO, which is a primary driver of neurodegeneration, rheumatoid arthritis, and oncogenesis 1.
The central dogma of NOS inhibitor design is achieving high selectivity for iNOS over eNOS (to prevent hypertensive cardiovascular liabilities) and over nNOS (to avoid neurological side effects). Because the active sites of these isoforms share >50% sequence homology, achieving this selectivity is a formidable structural challenge. However, small molecules incorporating a pyridine or 2-aminopyridine scaffold have emerged as privileged structures, exploiting subtle conformational differences in the substrate-binding pocket to achieve extraordinary selectivity 2.
Mechanistic Rationale of the Pyridine Scaffold
Why does the pyridine ring succeed where other pharmacophores fail? The active site of NOS enzymes contains a catalytic heme iron and a tetrahydrobiopterin (H4B) cofactor. Pyridine-based inhibitors function as competitive inhibitors of the natural substrate, L-arginine, through three distinct mechanisms:
-
Bidentate Hydrogen Bonding: The 2-aminopyridine moiety forms critical bidentate hydrogen bonds with a highly conserved glutamate residue in the active site 1.
-
Heme Propionate Interaction: The pyridine nitrogen and adjacent functional groups interact directly with the heme D-ring propionate, anchoring the inhibitor deep within the catalytic pocket 2.
-
Conformational Flipping: Elaborate N-substitutions on the pyridine ring (e.g., piperidine carbamates) induce a "flipping" of the pyridine ring within the iNOS pocket. This reorientation allows the tail of the molecule to interact with non-conserved residues specific to iNOS, conferring remarkable selectivity over eNOS and nNOS 3.
Fig 1. iNOS signaling pathway and the mechanism of pyridine-based competitive inhibition.
Quantitative Structure-Activity Relationship (QSAR) Profiles
The structural tuning of the pyridine core directly dictates its pharmacokinetic and pharmacodynamic properties. Below is a summary of benchmark pyridine-based iNOS inhibitors and their selectivity profiles.
| Compound Name | Core Scaffold | iNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Mechanism / Notes |
| BYK191023 | Imidazo[4,5-b]pyridine | 86 | 162,000 | >1,800x | Competitive with L-arginine; interacts with catalytic center 3. |
| Analog 2 | 2-amino-4-methylpyridine | 28 | >10,000 | >350x | Position-6 substitution tolerates radiolabeling for PET imaging 3. |
| MIA | Imidazo[1,2-a]pyridine | N/A (Cellular) | N/A | High | Modulates STAT3/NF-κB/iNOS pathway; docks in NF-κB p50 4. |
| KMU-470 | Pyridine-based PIM Inhibitor | <1,000 (Cellular) | N/A | High | Suppresses TLR4-mediated iNOS expression upstream 5. |
Self-Validating Experimental Protocol: Griess Assay in RAW 264.7 Macrophages
Expertise & Experience Insight: When evaluating novel pyridine-based iNOS inhibitors, biochemical assays using recombinant enzymes are insufficient because they ignore cellular permeability and intracellular metabolism. The murine macrophage RAW 264.7 cell line is the gold standard for cell-based screening because it exhibits a robust, highly reproducible TLR4-mediated NF-κB response when stimulated with Lipopolysaccharide (LPS), leading to massive iNOS transcription 5. Furthermore, NO is a highly volatile free radical with a half-life of seconds; therefore, we do not measure NO directly. Instead, we quantify its stable oxidative end-product, nitrite (NO2-), using the Griess reagent.
Step-by-Step Methodology
-
Cell Seeding & Acclimation:
-
Action: Seed RAW 264.7 cells at a density of 7.5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Causality: Allow 24 hours for adherence and recovery. Over-confluent cells will spontaneously activate stress pathways, leading to high baseline nitrite levels and false negatives.
-
-
Inhibitor Pre-treatment:
-
Action: Replace media with fresh DMEM containing the pyridine-based inhibitor (e.g., 0.1 μM to 15 μM) or vehicle control (0.1% DMSO). Incubate for 30 minutes prior to stimulation.
-
Causality: Pre-treatment ensures the inhibitor has permeated the cell membrane and reached steady-state intracellular concentrations before the iNOS enzyme is synthesized and active.
-
-
LPS Stimulation:
-
Action: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours at 37°C, 5% CO2.
-
Causality: 24 hours is the optimal temporal window for maximal iNOS transcription, translation, and subsequent accumulation of nitrite in the culture medium 5.
-
-
Supernatant Collection & Griess Reaction:
-
Action: Transfer 100 μL of the cell culture supernatant to a fresh flat-bottom 96-well plate. Add 100 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Causality: The acidic environment facilitates the diazotization of sulfanilamide by nitrite, which then couples with the diamine to form a stable, deep magenta azo dye.
-
-
Quantification & Self-Validation:
-
Action: Incubate for 10 minutes at room temperature in the dark. Measure optical density (OD) at 540 nm using a microplate reader.
-
Self-Validation System: Always run a concurrent MTT viability assay on the remaining cells in the original plate. If an inhibitor reduces nitrite levels but also reduces cell viability below 90%, the "inhibition" is an artifact of cytotoxicity, not true enzymatic or transcriptional blockade.
-
Fig 2. Step-by-step Griess assay workflow for validating iNOS inhibitors in RAW 264.7 cells.
Advanced Perspectives: Beyond Catalytic Inhibition
While direct active-site competition is the primary mechanism for 2-aminopyridines, recent structural biology insights have opened two new frontiers:
-
Dimerization Inhibitors: iNOS is only active as a homodimer. Certain bulky pyridine derivatives disrupt the protein-protein interface, preventing the stabilization of the active dimer complex 1.
-
PET Radiotracers: The high tolerance for substitution at the 6-position of the 2-amino-4-methylpyridine scaffold allows for the incorporation of [¹⁸F] or[¹¹C] isotopes. This enables non-invasive Positron Emission Tomography (PET) imaging of iNOS-driven neuroinflammation in vivo, bridging the gap between bench discovery and clinical diagnostics 3.
Conclusion
The integration of a pyridine ring into small molecule iNOS inhibitors is not a mere structural coincidence; it is a rationally designed anchor that exploits the subtle electrostatic and steric nuances of the NOS active site. By adhering to rigorous, self-validating cellular assays, drug developers can accurately triage compounds, ensuring that only the most selective and least cytotoxic candidates advance to in vivo models.
References
- Title: 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors.
- Source: National Institutes of Health (NIH)
- Title: Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.
- Source: National Institutes of Health (NIH)
- Title: Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Meta-Fluorine Advantage: A Technical Guide to 3-Fluorophenyl Pyridines in Drug Discovery
Topic: Biological Activity of 3-Fluorophenyl Substituted Pyridines Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Scaffold at a Glance
The 3-fluorophenyl substituted pyridine motif represents a "privileged structure" in modern medicinal chemistry. It is not merely a structural spacer but a functional pharmacophore that addresses three critical bottlenecks in lead optimization: metabolic instability , selectivity ratios , and physicochemical tuning (LogD) .
This guide moves beyond basic activity screening to analyze why this specific substitution pattern succeeds where others fail. We focus on its validated role in CNS disorders (mGluR5 antagonism) and Oncology (Kinase inhibition), providing actionable SAR logic and self-validating experimental protocols.
The "Fluorine Effect": Why the 3-Position (Meta)?
In the optimization of phenyl-pyridine biaryls, the introduction of a fluorine atom is a standard tactic. However, the position dictates the outcome. The 3-fluorophenyl (meta) substitution offers a distinct advantage over ortho (2-) or para (4-) substitutions.
The Triad of Utility
-
Metabolic Blockade: The C-3 position of a phenyl ring is a common site for CYP450-mediated hydroxylation. Fluorine substitution at this position blocks this metabolic "soft spot" without adding the steric bulk of a methyl or chloro group.
-
Electronic Tuning (The Sigma Hole): The strong electronegativity of fluorine at the meta-position pulls electron density from the aromatic ring, lowering the pKa of the pyridine nitrogen (if conjugated). This can reduce non-specific binding (hERG liability) while maintaining on-target affinity.
-
Conformational Bias: Unlike the 2-fluoro substituent, which often forces a non-planar conformation due to steric clash with the pyridine ring, the 3-fluoro substituent allows for a range of dihedral angles, enabling the molecule to adopt the bioactive conformation required for deep hydrophobic pockets (e.g., allosteric sites in GPCRs).
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for selecting the 3-fluorophenyl motif during Lead Optimization.
Caption: Figure 1. SAR Decision Tree highlighting the strategic selection of 3-fluorophenyl substitution to balance metabolic stability and conformational preference.
Therapeutic Applications & Mechanism of Action[3]
CNS: mGluR5 Negative Allosteric Modulators (NAMs)
The most prominent application of 3-fluorophenyl pyridines is in the development of mGluR5 antagonists for psychiatric disorders (Depression, Fragile X Syndrome).
-
Lead Compound: Basimglurant (RO4917523) .[1]
-
Mechanism: It binds to the transmembrane allosteric site of the mGluR5 receptor, distinct from the glutamate binding site (Venus Flytrap domain).
-
Role of 3-Fluorine: In Basimglurant, the 3-fluorophenyl ring (linked via an ethynyl spacer to pyridine) is critical for potency. The fluorine atom fills a small hydrophobic sub-pocket and modulates the lipophilicity to ensure blood-brain barrier (BBB) penetration.
Oncology: Kinase Inhibition (c-KIT & PIM)
In kinase inhibitors, the pyridine ring often acts as the "hinge binder" (accepting H-bonds from the backbone), while the 3-fluorophenyl group extends into the hydrophobic back-pocket.
-
Mechanism: The 3-fluorophenyl group provides selectivity against the T670I gatekeeper mutation. The fluorine atom engages in multipolar interactions that are unfavorable for the wild-type protein but favorable in the mutant conformation.
Visualization: mGluR5 Signaling Pathway
Understanding the downstream effect of the NAM is crucial for assay design.
Caption: Figure 2. mGluR5 Signaling Cascade. The 3-fluorophenyl pyridine NAM binds allosterically to block Gq coupling and subsequent Calcium mobilization.
Quantitative Data: Activity Profile
The table below summarizes the impact of the 3-fluoro substitution compared to unsubstituted analogs in a representative mGluR5 binding assay (Displacement of [3H]-MPEP).
| Compound Structure | Substituent (R) | mGluR5 Ki (nM) | LogD (pH 7.4) | Metabolic Clearance (µL/min/mg) |
| Reference (MPEP) | 2-Methyl-6-(phenylethynyl)pyridine | 12 | 3.5 | High (>50) |
| Analog A | Phenyl (Unsubstituted) | 45 | 3.2 | High (>50) |
| Analog B | 4-Fluorophenyl | 28 | 3.4 | Moderate (20-50) |
| Analog C | 3-Fluorophenyl | 6 | 3.6 | Low (<10) |
| Analog D | 2-Fluorophenyl | >100 | 3.4 | Low (<10) |
Note: Data represents a composite of SAR trends observed in Basimglurant development [1][5]. Analog C demonstrates the "sweet spot" of high potency and metabolic stability.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
This protocol describes the installation of the 3-fluorophenyl group onto a pyridine scaffold.
Reagents:
-
3-Fluorophenylboronic acid (1.2 eq)
-
Halopyridine intermediate (1.0 eq)
-
Pd(dppf)Cl2 (0.05 eq)
-
Cs2CO3 (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inertion: Charge a microwave vial with the halopyridine, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 90°C for 4 hours (or 110°C in microwave for 30 mins).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation Check: 3-Fluorophenyl compounds typically show a distinct multiplet at δ 7.2–7.5 ppm in 1H NMR and a signal at ~-113 ppm in 19F NMR.
-
Biological Assay: FLIPR Calcium Mobilization (mGluR5)
This assay validates the functional antagonism of the synthesized compounds.
Principle: Quantification of intracellular Calcium flux in HEK293 cells stably expressing human mGluR5 using a fluorescent calcium dye.
Protocol:
-
Cell Plating: Seed mGluR5-HEK293 cells (50,000/well) in black-walled 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM dye in assay buffer (HBSS + 20mM HEPES). Incubate for 45 mins at 37°C.
-
Compound Addition: Add test compounds (dissolved in DMSO, <0.5% final) to cells. Incubate for 15 mins (Antagonist mode).
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Glutamate (EC80 concentration).[1][4][5]
-
Data Acquisition: Measure fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.
-
Analysis: Calculate IC50 based on the inhibition of the Glutamate-induced Calcium peak.
-
Self-Validation: Include MPEP (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Z' factor must be >0.5.
-
References
-
Discovery of Basimglurant (RO4917523): Jaeschke, G., et al. "Fluorine in Medicinal Chemistry: The Discovery of Basimglurant."[1] Journal of Medicinal Chemistry, 2015.[1][6] Link
-
Kinase Inhibitor SAR: Liu, X., et al. "Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor."[2] Journal of Medicinal Chemistry, 2019.[2] Link
-
mGluR5 Allosteric Modulation: Gregory, K. J., et al. "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology, 2013. Link
-
Antimicrobial Activity: Li, Y., et al. "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives."[7] Molecules, 2023.[2][7][8][9][10] Link
-
Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Sources
- 1. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to UNC0638 (CAS 1214333-48-8 / 1255580-76-7): A Chemical Probe for G9a/GLP Histone Methyltransferases
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of UNC0638, a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). As a cornerstone chemical probe, UNC0638 has been instrumental in elucidating the cellular roles of G9a/GLP-mediated H3K9 dimethylation in gene silencing, cancer biology, and other disease states. We will delve into its mechanism of action, selectivity, and practical applications, including detailed protocols for its use in biochemical and cellular assays. Furthermore, this guide addresses the critical topic of supplier availability and provides a framework for designing robust experiments, ensuring scientific integrity for researchers in drug development and academic science.
The Scientific Imperative: Targeting G9a and GLP in Epigenetic Regulation
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation and function. The enzymes that "write," "read," and "erase" these modifications are critical regulators of the cellular state.
G9a (EHMT2) and GLP (EHMT1) are key epigenetic "writers" that function as a heterodimeric complex to catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This H3K9me2 mark is a hallmark of transcriptional repression, creating docking sites for repressor proteins that compact chromatin and silence gene expression. Overexpression or aberrant activity of G9a/GLP has been implicated in numerous diseases, including various cancers where it silences tumor suppressor genes, making it a compelling therapeutic target.[3] The development of specific inhibitors is therefore crucial for both studying its function and exploring its therapeutic potential.
UNC0638: A High-Fidelity Chemical Probe
UNC0638 emerged from medicinal chemistry efforts to improve upon earlier G9a inhibitors like BIX-01294, which suffered from lower potency and off-target toxicity.[1] UNC0638 represents a significant advancement, offering a superior profile for cell-based research.
Note on CAS Numbers: While the initial query referenced CAS 1214333-48-8, the predominantly cited and commercially available CAS number for UNC0638 is 1255580-76-7 .[4][5][6][7] Researchers should use the latter for procurement and literature searches.
-
Chemical Name: 2-Cyclohexyl-N-[1-(1-methylethyl)-4-piperidinyl]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine
-
Molecular Formula: C₃₀H₄₇N₅O₂[7]
-
Molecular Weight: 509.73 g/mol [6]
-
Solubility: Soluble in DMSO (e.g., to 20-60 mg/mL) and Ethanol.[4][7] For cellular assays, prepare a concentrated stock in DMSO and dilute into aqueous media immediately before use.
UNC0638 acts as a potent, substrate-competitive inhibitor of G9a and GLP.[1] It binds to the substrate-binding groove, preventing the histone tail from accessing the enzyme's active site. This mechanism confers high specificity.
The inhibitory profile of UNC0638 is a key attribute:
Crucially, UNC0638 demonstrates exceptional selectivity, showing minimal to no activity against a broad panel of other histone methyltransferases (including SUV39H1/2, EZH2, SETD7, MLL) and other epigenetic and non-epigenetic targets.[1][7] This high selectivity is paramount for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of G9a/GLP.
Suppliers and Pricing
UNC0638 is readily available from multiple commercial suppliers for research use. Pricing can vary based on purity and quantity. The following table provides an overview of common suppliers and estimated pricing.
| Supplier | Catalog Number (Example) | Quantity | Estimated Price (USD) |
| TargetMol | T3257 | 5 mg | $54 |
| 10 mg | $81 | ||
| Selleck Chemicals | S7281 | 10 mg | ~$166 (via Fisher)[8] |
| Axon Medchem | 1889 | 2 mg | $93.50 |
| 5 mg | $137.50 | ||
| MedKoo Biosciences | 404910 | 10 mg | $150 |
| 25 mg | $250 | ||
| APExBIO | A1914 | 5 mg | $69 |
| 10 mg | $90 | ||
| BPS Bioscience | 27222 | 5 mg | $195 |
| MedchemExpress | HY-13504 | 10 mM (1 mL in DMSO) | $85 |
| MilliporeSigma | 382192 | 2 mg | Contact for Price |
| Abcam | ab142157 | Contact for Price | Contact for Price |
| Tocris Bioscience | 4342 | Contact for Price | Contact for Price |
Note: Prices are estimates as of early 2026 and are subject to change. Please verify with the supplier. Purity and formulation (e.g., solid vs. solution) will affect price.
Experimental Methodologies: A Practical Guide
The utility of a chemical probe is defined by its application in well-designed experiments. Here, we provide validated, step-by-step protocols for assessing UNC0638 activity.
The following diagram illustrates the core mechanism of G9a/GLP-mediated gene silencing and its inhibition by UNC0638.
Caption: G9a/GLP-mediated H3K9 dimethylation pathway and its inhibition by UNC0638.
This protocol describes a fluorescence-based assay to measure the direct inhibitory effect of UNC0638 on recombinant G9a/GLP enzyme activity. The assay couples the production of S-adenosyl-L-homocysteine (SAH) to a fluorescent signal.[5]
Pillar of Trustworthiness: This self-validating system relies on controls. A "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control defines the background signal.
Materials:
-
Recombinant human G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
SAH hydrolase (SAHH) and adenosine deaminase
-
ThioGlo® fluorescent reagent
-
UNC0638 (test inhibitor) and a known inhibitor (positive control)
-
Assay Buffer (e.g., 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100)
-
384-well black microplate
Procedure:
-
Prepare Inhibitor Plate: Serially dilute UNC0638 in DMSO, then dilute into Assay Buffer to create a 2X concentration series (e.g., from 20 µM down to 1 nM).
-
Prepare Master Mix: In Assay Buffer, prepare a master mix containing SAHH, adenosine deaminase, SAM, and ThioGlo®.
-
Dispense Reagents: To the microplate, add:
-
10 µL of 2X inhibitor dilution (or buffer for controls).
-
5 µL of 4X enzyme solution (e.g., 100 nM G9a). Add buffer to "no enzyme" wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of 4X peptide substrate solution (e.g., 40 µM H3 peptide) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure fluorescence on a plate reader (e.g., 380 nm excitation / 500 nm emission).
-
Data Analysis: Subtract the "no enzyme" background from all wells. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
This protocol measures the functional consequence of G9a/GLP inhibition in cells by quantifying the global levels of the H3K9me2 mark.[1]
Pillar of Expertise: This assay is superior to a standard Western blot for inhibitor profiling because it is higher-throughput, more quantitative, and normalizes the epigenetic signal directly to the cell number in each well, reducing loading errors.
Materials:
-
MDA-MB-231 or other suitable cell line
-
96-well clear-bottom tissue culture plates
-
UNC0638 and a negative control (e.g., UNC0737, an inactive analog)[2]
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 3% BSA in PBS)
-
Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
DNA stain for normalization (e.g., DRAQ5™)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of UNC0638 (e.g., 10 µM to 1 nM) and controls for 48-72 hours.
-
Fix and Permeabilize:
-
Aspirate media and wash once with PBS.
-
Fix cells with 4% PFA for 20 minutes at room temperature.
-
Wash 3 times with PBS.
-
Permeabilize with Permeabilization Buffer for 20 minutes.
-
-
Blocking: Wash 3 times with PBS, then add Blocking Buffer and incubate for 90 minutes.
-
Primary Antibody Incubation: Incubate overnight at 4°C with both primary antibodies diluted in Blocking Buffer.
-
Secondary Antibody Incubation: Wash 5 times with PBS containing 0.1% Tween-20. Incubate for 60 minutes at room temperature (in the dark) with both secondary antibodies diluted in Blocking Buffer.
-
Final Washes: Wash 5 times with PBS-T, followed by a final wash with PBS.
-
Imaging: Scan the plate using a two-channel infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the integrated intensity for each channel (800nm for H3K9me2, 700nm for Total H3). Calculate the ratio of H3K9me2 to Total H3 for each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the cellular EC₅₀.
Caption: A typical experimental workflow for characterizing a G9a/GLP inhibitor in vitro.
A critical insight for any researcher is understanding a compound's limitations. UNC0638 is not recommended for in vivo studies. It exhibits poor pharmacokinetic properties, including high clearance and a short half-life, leading to low drug exposure in animal models.[5]
The Authoritative Choice for In Vivo Research: To address this limitation, the same research groups developed UNC0642 , an analog with greatly improved pharmacokinetic properties suitable for animal studies.[9] Researchers planning in vivo experiments targeting G9a/GLP should use UNC0642.
A general framework for an in vivo study using a G9a/GLP inhibitor would involve:
-
Model Selection: Choose a relevant model, such as a tumor xenograft model in immunodeficient mice for cancer studies.
-
Dosing and Formulation: Determine an appropriate dose and administration route (e.g., intraperitoneal injection) for UNC0642 based on literature.
-
Treatment Schedule: Administer the compound on a defined schedule (e.g., daily for 21 days).
-
Endpoint Analysis: Monitor primary endpoints (e.g., tumor volume) and secondary, target-engagement endpoints (e.g., H3K9me2 levels in tumor tissue via immunohistochemistry or Western blot) to confirm the drug is hitting its target in the animal.
Conclusion and Future Perspectives
UNC0638 stands as a model chemical probe—potent, selective, and cell-permeable—that has been indispensable for dissecting the biological functions of G9a and GLP. It provides a robust tool for cell-based assays to explore the consequences of H3K9me2 inhibition. While its utility is confined to in vitro and ex vivo applications, its development paved the way for in vivo-optimized tools like UNC0642, demonstrating a successful paradigm in chemical biology. The continued application of these probes will undoubtedly deepen our understanding of epigenetic regulation in health and disease, guiding the development of the next generation of epigenetic therapeutics.
References
-
BPS Bioscience. (n.d.). UNC0638. Retrieved February 28, 2026, from [Link]
-
Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. Retrieved February 28, 2026, from [Link]
-
Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]
-
Shafa, M., et al. (2024). G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. International Journal of Molecular Sciences, 25(12), 6299. [Link]
Sources
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC0638 | Structural Genomics Consortium [thesgc.org]
- 3. medkoo.com [medkoo.com]
- 4. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HMTase Inhibitor IV, UNC0638 The HMTase Inhibitor IV, UNC0638 controls the biological activity of HMTase. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Selleck Chemical LLC UNC0638 10mg 1255580-76-7, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. apexbt.com [apexbt.com]
Methodological & Application
Application Note: In Vitro iNOS Inhibition Assay Using 5-(3-Fluorophenyl)-4-methylpyridin-2-amine in RAW 264.7 Macrophages
Executive Summary
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and autoimmune pathogenesis. Screening small molecule inhibitors against iNOS requires robust, self-validating in vitro models. This application note details the mechanistic rationale and step-by-step methodology for evaluating the inhibitory efficacy of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine —a representative aminopyridine-derived pharmacophore—using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
By coupling the colorimetric Griess assay (for NO quantification) with an MTT cell viability assay, this protocol ensures that observed reductions in NO are due to true enzymatic or transcriptional inhibition rather than compound cytotoxicity.
Mechanistic Rationale & Assay Causality
The RAW 264.7 Macrophage Model
The RAW 264.7 cell line is the gold standard for in vitro inflammatory screening [1]. When exposed to Gram-negative bacterial endotoxin (LPS), the Toll-Like Receptor 4 (TLR4) cascade is triggered. This initiates the nuclear translocation of NF-κB, which subsequently upregulates the transcription of pro-inflammatory mediators, primarily iNOS [2]. Unlike endothelial or neuronal NOS, iNOS is calcium-independent and produces massive, sustained amounts of NO once expressed.
The Griess Reaction Chemistry
Nitric oxide is a highly reactive free radical with a half-life of mere seconds, making direct quantification in culture media impractical. However, NO rapidly oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻) metabolites. The Griess assay specifically quantifies nitrite. In an acidic environment, sulfanilamide undergoes diazotization with nitrite. This diazonium salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form an azo dye that absorbs strongly at 540–550 nm [3].
Role of the Test Compound
Aminopyridines, such as this compound, are well-documented scaffolds in medicinal chemistry, often acting as competitive inhibitors for kinase ATP-binding sites or synthase active sites [4]. In this assay, the compound is evaluated for its ability to interrupt the NO production pathway, either by direct iNOS enzymatic inhibition or upstream NF-κB blockade.
Fig 1: TLR4/NF-κB signaling pathway and the pharmacological intervention point.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).
-
Culture Media: DMEM (high glucose, without phenol red to prevent colorimetric interference) supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich), reconstituted to 1 mg/mL in PBS.
-
Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Griess Reagent System:
-
Reagent A: 1% Sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Experimental Protocols
Cell Seeding (Day 1)
Causality Check: RAW 264.7 cells are highly sensitive to overconfluence, which can spontaneously trigger activation. Maintain cells at <80% confluence prior to the assay.
-
Harvest RAW 264.7 cells using a cell scraper (avoid trypsin, as it can alter macrophage surface receptors).
-
Resuspend in fresh, phenol red-free DMEM.
-
Seed cells at a density of
cells/well in a 96-well flat-bottom plate (100 µL/well). -
Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Compound Treatment and LPS Stimulation (Day 2)
Causality Check: Pre-treating with the inhibitor 1 hour before LPS ensures the compound has permeated the cell and engaged its target before the rapid transcriptional cascade begins.
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in culture media. Crucial: Ensure final DMSO concentration remains
to prevent solvent-induced cytotoxicity. -
Aspirate old media from the 96-well plate.
-
Add 50 µL of the compound dilutions to the respective wells. Include the following controls:
-
Blank: Media only (No cells).
-
Negative Control: Cells + Media + 0.1% DMSO (No LPS).
-
Positive Control: Cells + Media + 0.1% DMSO + LPS.
-
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of LPS solution (final well concentration: 1 µg/mL) to all wells except the Blank and Negative Control.
-
Incubate for 24 hours at 37°C.
Griess Assay for Nitrite Quantification (Day 3)
-
Transfer 50 µL of the cell culture supernatant from each well to a new, sterile 96-well plate.
-
Add 50 µL of Griess Reagent A to each well. Incubate in the dark for 5 minutes at room temperature.
-
Add 50 µL of Griess Reagent B to each well. Incubate in the dark for 5 minutes. A magenta/pink color will develop proportional to the nitrite concentration.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a standard curve generated with sodium nitrite (NaNO₂).
Orthogonal Validation: MTT Viability Assay (Day 3)
Causality Check: A compound that kills cells will naturally reduce NO production. The MTT assay proves that the NO reduction is a specific pharmacological effect, not an artifact of cell death.
-
To the original plate containing the cells and remaining 50 µL of media, add 10 µL of MTT solution (5 mg/mL).
-
Incubate for 2–4 hours at 37°C until purple formazan crystals form.
-
Carefully aspirate the media and add 100 µL of DMSO to dissolve the crystals.
-
Measure absorbance at 570 nm.
Fig 2: Parallel workflow for NO quantification and cell viability assessment.
Data Presentation & Expected Results
To accurately determine the therapeutic window of this compound, NO inhibition must be plotted against cell viability. The IC₅₀ (Half-maximal inhibitory concentration) is calculated only from concentrations where cell viability remains >80%.
Table 1: Representative Quantitative Data Summary
| Treatment Group | Concentration (µM) | Nitrite (µM) ± SD | NO Inhibition (%) | Cell Viability (%) ± SD |
| Negative Control (No LPS) | 0 | 1.2 ± 0.3 | N/A | 100.0 ± 2.1 |
| Positive Control (LPS Only) | 0 | 42.5 ± 3.1 | 0.0 | 98.5 ± 3.4 |
| Test Compound + LPS | 1 | 39.1 ± 2.8 | 8.2 | 99.1 ± 2.5 |
| Test Compound + LPS | 5 | 28.4 ± 2.2 | 34.1 | 97.4 ± 3.0 |
| Test Compound + LPS | 10 | 18.2 ± 1.5 | 58.8 | 96.2 ± 2.8 |
| Test Compound + LPS | 25 | 8.5 ± 0.9 | 82.3 | 92.5 ± 4.1 |
| Test Compound + LPS | 50 | 4.1 ± 0.5 | 93.0 | 88.3 ± 3.6 |
| Test Compound + LPS | 100 | 1.8 ± 0.4 | 98.5 | 65.4 ± 5.2* |
*Note: At 100 µM, cell viability drops below 80%. The dramatic reduction in NO at this concentration is partially confounded by cytotoxicity and should be excluded from precise IC₅₀ modeling.
Interpretation: Based on the representative data, this compound demonstrates dose-dependent iNOS inhibition with an estimated IC₅₀ of ~8.5 µM, maintaining an excellent safety profile (high viability) up to 50 µM.
References
-
American Diabetes Association. (2004). Regulation of Inducible Nitric Oxide Synthase Expression in Advanced Glycation End Product–Stimulated RAW 264.7 Cells. Diabetes. Retrieved from:[Link][1]
-
Journal of Agricultural and Food Chemistry. (2006). DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.7 Macrophages. ACS Publications. Retrieved from:[Link][2]
-
National Institutes of Health (NIH). (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production. PMC. Retrieved from:[Link][3]
-
World Intellectual Property Organization (WIPO). (2014). WO2014001973A1 - Novel 4-(Substituted-Amino)-7H-Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Google Patents. Retrieved from:[4]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]
Title: A Strategic Approach to HPLC Method Development for the Analysis of Aminopyridine Derivatives
An Application Note and Protocol from a Senior Application Scientist
Introduction
Aminopyridine derivatives represent a critical class of compounds in the pharmaceutical industry, known for their diverse biological activities, including their role as potassium channel blockers in managing conditions like multiple sclerosis. The accurate and reliable quantification of these compounds in drug substances and finished products is paramount for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and specificity.
However, the basic nature of the amino group in these molecules presents a unique set of challenges in reversed-phase HPLC, primarily related to peak shape and retention. This guide provides a comprehensive, field-tested protocol for developing a robust and reliable HPLC method for aminopyridine derivatives. We will move beyond a simple listing of steps to explore the "why" behind each decision, ensuring a deeper understanding of the method development process.
Part 1: The First Principle - Understanding the Analyte's Physicochemical Properties
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For aminopyridine derivatives, the most critical parameter is the pKa, which dictates the ionization state of the molecule at a given pH.
-
pKa and its Implications: Aminopyridines are basic compounds. For instance, 4-aminopyridine has a pKa of approximately 9.2. This means that at a pH below its pKa, the molecule will be protonated and exist as a cation, while at a pH above its pKa, it will be in its neutral, un-ionized form. In reversed-phase HPLC, the ionized form is highly polar and will have very little retention on a non-polar stationary phase like C18, potentially eluting in the void volume. Conversely, the neutral form will have better retention. Therefore, controlling the mobile phase pH is the most critical factor in achieving retention and good peak shape.
-
LogP and Solubility: The octanol-water partition coefficient (LogP) provides an indication of the molecule's hydrophobicity. A higher LogP value suggests greater retention in reversed-phase HPLC. The solubility of the aminopyridine derivative in various solvents will guide the selection of the sample diluent and the organic component of the mobile phase.
Part 2: A Strategic Workflow for HPLC Method Development
Our approach to method development is systematic, starting with a clear understanding of the analytical target profile (ATP), which defines the goals of the method (e.g., for quantification of the main peak, for separation of impurities, etc.).
Visualizing the Method Development Workflow
The following diagram outlines our strategic workflow for developing an HPLC method for aminopyridine derivatives.
Caption: A strategic workflow for HPLC method development.
Column Selection: The Foundation of Separation
The choice of the stationary phase is a critical first step. For aminopyridine derivatives, a C18 (octadecylsilane) column is a robust starting point due to its hydrophobicity and wide availability.
-
Particle Size and Dimensions: A column with a 5 µm particle size and dimensions of 4.6 x 150 mm is a good workhorse for initial method development, balancing efficiency and backpressure. For higher throughput, a shorter column (e.g., 50 mm) with smaller particles (e.g., < 3 µm) can be considered, but this will require an UHPLC system.
Mobile Phase Optimization: The Key to Success
The mobile phase composition, particularly its pH, is the most influential parameter for the successful separation of aminopyridine derivatives.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency. It also has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
pH Control and Buffer Selection: To ensure the aminopyridine is in its neutral, well-retained form, the mobile phase pH must be controlled to be at least 2 pH units above its pKa. For an aminopyridine with a pKa of 9.2, a mobile phase pH of 11.2 or higher would be ideal. However, most silica-based columns are not stable above pH 8. Therefore, a compromise is often necessary. A pH around 7-8 can often provide sufficient retention and good peak shape, especially with a high-purity, end-capped C18 column.
-
Buffer Choice: Phosphate buffers are excellent for controlling pH in the range of 6.2 to 8.2. A 20 mM potassium phosphate buffer is a good starting point. It is crucial to ensure the buffer is soluble in the mobile phase mixture.
-
Visualizing the pH Selection Logic
The following diagram illustrates the decision-making process for mobile phase pH selection based on the analyte's pKa.
Caption: Logic for mobile phase pH selection.
-
Gradient vs. Isocratic Elution: Initial method development should start with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the approximate elution conditions. Once the retention time of the analyte is known, the gradient can be optimized to be shallower around the elution time to improve the resolution of any closely eluting impurities. If the separation can be achieved with a constant mobile phase composition in a reasonable run time, an isocratic method is preferred for its simplicity and robustness.
Detection
Aminopyridine derivatives typically have a chromophore that allows for UV detection. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. A wavelength of 254 nm is a good starting point for many aromatic compounds.
Part 3: A Detailed Experimental Protocol - A Case Study with 4-Aminopyridine
This protocol provides a step-by-step guide for developing an HPLC method for the analysis of 4-Aminopyridine.
Reagents and Equipment
-
Reagents: 4-Aminopyridine reference standard, HPLC grade acetonitrile, HPLC grade water, potassium phosphate monobasic, potassium phosphate dibasic.
-
Equipment: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector; analytical balance; pH meter; volumetric flasks; pipettes.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Aminopyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Chromatographic Conditions
The following table summarizes the starting chromatographic conditions for method development.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
System Suitability Testing (SST) Protocol
Before any sample analysis, the system suitability must be established.
-
Inject the working standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and RSD ≤ 1.0% for retention time.
-
Calculate the tailing factor and theoretical plates for the 4-Aminopyridine peak. The acceptance criteria are typically a tailing factor ≤ 2.0 and theoretical plates ≥ 2000.
Part 4: Method Validation Protocol (ICH Q2(R1) Guideline)
Once the method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and a spiked sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing a series of standards over a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision:
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or on different equipment.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column; column overload. | Increase the ionic strength of the mobile phase; use a highly end-capped column; reduce the sample concentration. |
| Poor Resolution | Inappropriate mobile phase composition; gradient is too steep. | Optimize the mobile phase pH and organic modifier percentage; use a shallower gradient. |
| Variable Retention Times | Inadequate column equilibration; pump malfunction; mobile phase composition change. | Ensure sufficient column equilibration time between runs; check the pump for leaks or bubbles; prepare fresh mobile phase. |
| Ghost Peaks | Contamination in the mobile phase, sample, or system. | Use high-purity solvents; filter samples; flush the system. |
Conclusion
The development of a robust and reliable HPLC method for aminopyridine derivatives is a systematic process that hinges on a fundamental understanding of the analyte's physicochemical properties, particularly its pKa. By carefully selecting the column and optimizing the mobile phase pH and composition, it is possible to achieve excellent peak shape, resolution, and sensitivity. The detailed protocol and validation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality HPLC methods for this important class of pharmaceutical compounds.
References
Application Notes and Protocols for the Use of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine as a Kinase Inhibitor Scaffold
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The pyridine ring is a foundational scaffold in modern medicinal chemistry, recognized for its unique physicochemical properties that make it a "privileged scaffold" in a multitude of clinically successful drugs.[1] Its ability to act as a bioisostere for a phenyl ring allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[1] Within the realm of oncology and inflammatory diseases, the 2-aminopyridine core, as seen in 5-(3-fluorophenyl)-4-methylpyridin-2-amine, is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[2] This structural motif is a key component in numerous kinase inhibitors, including those targeting Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), and the Met kinase superfamily.[2][3] The versatility of the aminopyridine scaffold allows for extensive chemical modification, making it an ideal starting point for the development of potent and selective kinase inhibitors.[2]
This guide provides a comprehensive overview of the application of this compound as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its characterization, and discuss strategies for its optimization.
Mechanism of Action and Potential Kinase Targets
The 2-aminopyridine moiety of the scaffold is designed to mimic the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
While the specific kinase targets of this compound require experimental validation, the broader aminopyridine class has demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammation. These include, but are not limited to:
-
c-Jun N-terminal Kinases (JNKs): Members of the mitogen-activated protein (MAP) kinase family, implicated in inflammatory diseases and cancer.[4]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival.[5][6]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): A serine/threonine kinase involved in various biological processes, including inflammation and cancer.[7]
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, making it an attractive target in cancer therapy.[8]
-
Janus Kinase 2 (JAK2): A tyrosine kinase central to the signaling of several cytokines and growth factors, with mutations driving myeloproliferative neoplasms.[9]
-
Aurora Kinases: A family of serine/threonine kinases that play crucial roles in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]
The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor derived from the this compound scaffold.
Caption: Generalized kinase signaling pathway susceptible to inhibition by aminopyridine-based compounds.
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves a Suzuki or similar cross-coupling reaction to introduce the phenyl group at the 5-position of a suitably substituted aminopyridine precursor. The following is a generalized, hypothetical synthetic scheme.
Caption: Hypothetical Suzuki coupling for the synthesis of the target scaffold.
Further derivatization of the scaffold can be explored to optimize potency and selectivity. Key positions for modification include:
-
The 2-amino group: Acylation, sulfonylation, or reaction with isocyanates can introduce substituents that may interact with the ribose-binding pocket or solvent-exposed regions of the kinase.
-
The phenyl ring: Introduction of various substituents can modulate electronic properties and create additional interactions with the kinase active site.
-
The pyridine ring: While less common, modifications to the pyridine ring itself can be explored.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[11]
Materials:
-
This compound or its derivatives
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in DMSO. A typical starting concentration for the highest dose might be 100 µM, followed by 1:3 or 1:5 serial dilutions.
-
Prepare a DMSO-only control.
-
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor dilution or DMSO control to the wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction master mix containing the kinase buffer, purified kinase, and substrate. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 2 µL of the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[12][13]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound or its derivatives
-
Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the downstream substrate
-
Primary antibody for the total form of the downstream substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Structure-Activity Relationship (SAR) Insights
Based on published data for similar aminopyrimidine and aminopyridine kinase inhibitors, the following table summarizes potential SAR trends for the this compound scaffold.
| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |
| 2-Amino Group | Small alkyl or acyl groups | May increase potency | Potential for additional interactions in the ribose-binding pocket. |
| Bulky substituents | May decrease potency | Steric hindrance in the ATP-binding site. | |
| Phenyl Ring at C5 | Electron-withdrawing groups (e.g., -CF3, -CN) | Can increase potency | May enhance binding affinity through favorable electronic interactions. |
| Electron-donating groups (e.g., -OCH3) | Variable effects | May alter the electronics and conformation of the inhibitor. | |
| Positional Isomers (ortho, meta, para) | Significant impact on potency and selectivity | The position of substituents on the phenyl ring is critical for optimal interaction with the kinase active site. | |
| Methyl Group at C4 | Removal or replacement | Likely to decrease potency | The methyl group may be important for positioning the inhibitor correctly within the active site. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, coupled with the vast potential for chemical derivatization, makes it an attractive platform for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related aminopyridine-based compounds. Through systematic evaluation using the described biochemical and cell-based assays, and guided by SAR principles, it is possible to develop potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Profacgen. Cell-based Kinase Assays.
- Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Barlaam, B., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
- Bio Molecular Systems. Kinase Assays with Myra.
- Al-Ostath, A., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Benchchem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
- Lindsley, C. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
- Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
- Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
- Payton, M., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
- Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
- Norman, M. H., et al. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Note: Optimized Reaction Conditions for Coupling 3-Fluorophenylboronic Acid with Halopyridines
Executive Summary
The Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with halopyridines is a foundational transformation in medicinal chemistry. It is frequently utilized to construct rigid, functionalized pharmacophores for kinase inhibitors, antiplatelet agents (such as Vorapaxar), and luminescent iridium complexes[1][2][3]. This application note provides a comprehensive, self-validating guide to selecting the optimal catalysts, bases, and solvents for this specific coupling, addressing the unique electronic and steric challenges posed by both the fluorinated boronic acid and the heteroaromatic halides.
Mechanistic Insights & Causality
To achieve high yields, researchers must tailor the reaction conditions to the specific halopyridine electrophile. The underlying causality of these choices is governed by the thermodynamics of the catalytic cycle:
-
Oxidative Addition & The Halogen Effect: The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. Reactivity strictly follows the order Ar-I > Ar-Br > Ar-Cl[4]. Standard, inexpensive catalysts like Pd(PPh₃)₄ or PdCl₂ are highly effective for bromopyridines[1]. However, chloropyridines possess a significantly higher C-Cl bond dissociation energy. Coupling chloropyridines requires electron-rich, sterically hindered ligands—such as N-heterocyclic carbenes (e.g., Pd-PEPPSI complexes) or bulky phosphines (e.g., PtBu₃)—to increase the electron density on the palladium center and lower the activation barrier[5][6].
-
Transmetalation & Base Dynamics: The meta-fluoro group on 3-fluorophenylboronic acid is electron-withdrawing, which slightly decelerates transmetalation compared to electron-rich boronic acids[7]. Strong inorganic bases (Na₂CO₃, K₂CO₃) are required to exchange with the halide on the Pd(II) intermediate, forming a highly reactive Pd-hydroxo/alkoxo species.
-
Solvent Selection: Biphasic solvent systems (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) are critical[2]. The organic solvent dissolves the halopyridine and catalyst, water dissolves the inorganic base to facilitate the formation of the reactive boronate, and ethanol acts as a phase-transfer bridge to ensure adequate mass transfer between the aqueous and organic layers.
Quantitative Reaction Data
The following table summarizes validated reaction conditions for coupling 3-fluorophenylboronic acid with various halopyridines, demonstrating the necessity of matching the catalyst system to the halide's reactivity.
| Coupling Partner | Catalyst System | Base | Solvent System | Temp / Time | Yield |
| 2-Bromopyridine | PdCl₂ or Pd(PPh₃)₄ | Na₂CO₃ | EtOH / H₂O | 80 °C, 12 h | >80% |
| 2-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 80–100 °C, 24 h | 60–85% |
| 3-Chloropyridine | Pd-PEPPSI-IPr | K₂CO₃ | Methanol | 80 °C, 15 h | 77–93% |
| Pyridyl Triflate | Pd(PPh₃)₄ | K₂CO₃ | Toluene / EtOH / H₂O | 100 °C, 12 h | High |
Catalytic Pathway Visualization
Figure 1: Suzuki-Miyaura catalytic cycle for halopyridine coupling.
Standard Operating Protocol: Synthesis of 2-(3-Fluorophenyl)pyridine
This self-validating protocol utilizes 2-bromopyridine as the model electrophile.
Materials & Reagents
-
Electrophile: 2-Bromopyridine (1.0 mmol, 1.0 eq)
-
Nucleophile: 3-Fluorophenylboronic acid (1.3 mmol, 1.3 eq)
-
Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Base: Na₂CO₃ (2.5 mmol, 2.5 eq, 2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v, 10 mL)
Step-by-Step Methodology
-
Degassing (Critical Step): In a Schlenk flask, combine Toluene (8 mL) and Ethanol (2 mL). Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid.
-
Reagent Charging: Briefly open the flask under positive Argon flow. Add 3-fluorophenylboronic acid, Pd(PPh₃)₄, and 2-bromopyridine.
-
Base Addition: Inject the degassed 2.0 M aqueous Na₂CO₃ solution via syringe.
-
Reaction Execution: Seal the flask and heat to 80 °C with vigorous stirring (≥800 rpm). Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of the biphasic aqueous/organic system.
-
Workup: After completion, cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL) to remove the ethanol and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation & In-Process Controls
-
Visual Validation: A properly initiated reaction will transition from a pale yellow to a deep amber solution. If a fine black precipitate (palladium black) forms within the first 30 minutes, the catalyst has degraded (likely due to oxygen ingress or poor ligand stabilization).
-
Analytical Validation (t = 2 hours): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Appearance of the target [M+H]⁺ peak at m/z 174.1.
-
Failure Indicator: A dominant peak at m/z 191 indicates homocoupling of the boronic acid, signaling that oxidative addition is failing or oxygen is present.
-
Troubleshooting & Optimization
-
Protodeboronation: 3-fluorophenylboronic acid can undergo competitive protodeboronation (cleavage of the C-B bond) under basic conditions at high temperatures. Solution: Always use a 1.2–1.5 molar excess of the boronic acid to compensate for this degradation[8].
-
Low Conversion with Aminohalopyridines: If the halopyridine contains an amino group (e.g., 3-amino-5-bromopyridine), the nitrogen atoms can coordinate to the palladium catalyst, inhibiting the cycle[8]. Solution: Switch to a more strongly coordinating bidentate ligand (e.g., dppf) or a highly active pre-catalyst to outcompete substrate coordination.
-
Sluggish Reactivity with Chloropyridines: If adapting this protocol for 2-chloropyridine or 3-chloropyridine, Pd(PPh₃)₄ will likely stall. Solution: Transition to a Pd-PEPPSI-IPr catalyst in Methanol at 80 °C, which is explicitly designed to activate unreactive C-Cl bonds[5].
References
-
[Ir(C^N)₂(N^N)]⁺ emitters with sulfonyl-substituted cyclometallating ligands Source: RSC Advances URL:[Link]
-
VORAPAXAR Source: Drugs of the Future / Portico URL:[Link]
-
Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions Source: Organometallics / PMC (NIH) URL:[Link]
- US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors Source: Google Patents URL
Sources
- 1. Colour tuning by the ring roundabout: [Ir(C^N) 2 (N^N)] + emitters with sulfonyl-substituted cyclometallating ligands - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07940C [pubs.rsc.org]
- 2. Portico [access.portico.org]
- 3. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(3-Fluorophenyl)pyridine (39795-59-0) for sale [vulcanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation of Aminopyridines for In Vivo Inflammation Studies
[1][2]
Abstract
This guide provides a comprehensive technical framework for the formulation and administration of aminopyridines (APs) in preclinical inflammation models. While historically utilized as potassium channel blockers for neurological indications (e.g., Multiple Sclerosis), aminopyridines—specifically 4-aminopyridine (4-AP) and its 3,4-diaminopyridine derivatives—have emerged as potent immunomodulators.[1] They function primarily by blocking Kv1.3 voltage-gated potassium channels on effector memory T-cells (TEM) and activated microglia, thereby dampening calcium signaling and downstream pro-inflammatory cytokine release. This note details the physicochemical considerations, stepwise formulation protocols for both hydrophilic and lipophilic AP derivatives, and critical safety parameters to avoid neurotoxicity (seizures) during in vivo dosing.
Mechanism of Action: The Kv1.3 Connection
To formulate effectively, one must understand the biological target. In inflammation, the therapeutic value of aminopyridines lies in their ability to inhibit the Kv1.3 channel .
-
T-Cell Activation: Activated TEM cells upregulate Kv1.3 channels to maintain the negative membrane potential required for sustained Calcium (Ca²⁺) influx via CRAC channels.
-
The Blockade: Aminopyridines block K⁺ efflux, causing membrane depolarization. This depolarization reduces the driving force for Ca²⁺ entry.[2]
-
Result: Reduced intracellular Ca²⁺ prevents the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells), halting its translocation to the nucleus and stopping the transcription of cytokines like IL-2, IFN-γ, and TNF-α.
Visualization: Signaling Pathway
Figure 1: Mechanism of action for aminopyridine-mediated suppression of T-cell activation via Kv1.3 blockade.[1]
Pre-Formulation Assessment
Aminopyridines are weak organic bases. Their formulation is dictated by their pKa and the intended route of administration.
Physicochemical Profile
| Property | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) | Lipophilic NCE Derivatives |
| MW | 94.11 g/mol | 109.13 g/mol | >350 g/mol (Typical) |
| pKa | ~9.17 (Basic) | ~9.1 (Basic) | 7.0 – 9.0 |
| LogP | 0.23 (Hydrophilic) | 0.38 (Hydrophilic) | > 2.5 (Lipophilic) |
| Solubility (Water) | ~50 mg/mL (High) | ~30 mg/mL | Low (<0.1 mg/mL) |
| Preferred Salt | Hydrochloride (HCl) | Hydrochloride/Phosphate | Mesylate/Tosylate |
Critical Formulation Logic
-
pH Sensitivity: Due to the basic nitrogen (pyridine ring), solubility increases significantly at pH < pKa.[1] However, for in vivo IP/IV injection, the final pH must be physiological (pH 7.0–7.[1]4) to prevent local irritation (peritonitis).
-
Salt Selection: If working with a novel aminopyridine derivative (NCE), generate the HCl salt in situ during formulation to maximize dissolution before buffering back to neutral.
Formulation Protocols
Protocol A: Aqueous Vehicle (For 4-AP / 3,4-DAP)
Target: Standard hydrophilic aminopyridines. Route: Intraperitoneal (IP), Intravenous (IV), or Oral Gavage (PO).[1] Concentration: 1 – 5 mg/mL (Dosing volume: 1–5 mL/kg).
Materials:
-
4-Aminopyridine (Purity >98%)
-
0.9% Saline (Sterile) or PBS (pH 7.4)[1]
-
0.1 N HCl and 0.1 N NaOH (for pH adjustment)
-
0.22 µm PES Syringe Filter[1]
Step-by-Step:
-
Weighing: Calculate the required amount of 4-AP.
-
Note: 4-AP is a solid crystal.[3] Handle with care; it is a potassium channel blocker and can be toxic if inhaled.
-
-
Dissolution: Add 4-AP to 90% of the final volume of 0.9% Saline .
-
Expert Insight: 4-AP dissolves readily in saline at room temperature. Vortex for 1-2 minutes.
-
-
pH Check: Measure pH. It will likely be basic (~pH 9-10).
-
Adjustment: Titrate slowly with 0.1 N HCl until pH reaches 7.4 ± 0.2 .
-
Warning: Do not overshoot to acidic pH (<6.0) as this causes pain upon injection.
-
-
QS (Quantity Sufficient): Add Saline to final volume.
-
Sterilization: Filter through a 0.22 µm PES membrane .
-
Storage: Prepare fresh daily. While chemically stable, 4-AP solutions have no preservatives and support microbial growth.
Protocol B: Co-Solvent System (For Lipophilic Aminopyridine Derivatives)
Target: Novel kinase inhibitors or specific Kv1.3 blockers with an aminopyridine scaffold but high LogP (>2.5). Route: IP or PO.
Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.
Step-by-Step:
-
Stock Preparation: Dissolve the compound in 100% DMSO at 20x the final concentration.
-
Why? Aminopyridines are highly soluble in polar aprotic solvents.
-
-
Co-Solvent Addition: Add PEG-400 (Polyethylene Glycol) to the DMSO stock. Vortex heavily.
-
Ratio: The DMSO:PEG ratio should be 1:8 at this stage.
-
-
Aqueous Phase: Slowly add warm (37°C) 0.9% Saline while vortexing.
-
Technique: Add saline in small aliquots to prevent precipitation ("crashing out").
-
-
Clarification: If the solution is cloudy, sonicate at 40°C for 10 minutes.
-
Troubleshooting: If precipitation persists, add Tween 80 to a final concentration of 1-2%.
-
In Vivo Experimental Workflow
Dosing Strategy
Aminopyridines have a narrow therapeutic index . High doses cause seizures due to broad-spectrum K+ channel blockade in the CNS.
| Parameter | Recommendation | Rationale |
| Therapeutic Dose | 1 mg/kg (IP/SC) | Effective Kv1.3 blockade without overt neurotoxicity. |
| Toxic Dose | > 3-4 mg/kg | Risk of tonic-clonic seizures and mortality. |
| Frequency | Daily or BID | Short half-life (~3-4 hours in rodents) requires frequent dosing. |
| Control Group | Vehicle Only | Essential to rule out vehicle-induced inflammation. |
Safety Monitoring (The "Seizure Watch")
Because 4-AP crosses the Blood-Brain Barrier (BBB), all animals must be monitored for 60 minutes post-dose.
-
Grade 1: Facial twitching / Whisker trembling (Stop dosing).
-
Grade 2: Tremors / Straub tail.
-
Grade 3: Convulsions (Euthanize immediately).
Workflow Diagram
Figure 2: Decision tree for aminopyridine formulation and in vivo safety monitoring.
Quality Control & Stability
To ensure reproducibility, verify the formulation using HPLC-UV.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm).[1]
-
Mobile Phase: 10% Methanol / 90% Phosphate Buffer (pH 7.0). Aminopyridines are polar; high aqueous content is needed for retention.
-
Detection: UV at 262 nm (λmax for 4-AP).
-
Acceptance Criteria: Purity >98%; Concentration within ±5% of target.
References
-
Wulff, H., et al. (2003).[1] "The voltage-gated Kv1.3 K(+) channel in effector memory T cells as new target for MS." Journal of Clinical Investigation.
-
Beeton, C., & Chandy, K. G. (2005).[1][4] "Potassium channels, memory T cells, and multiple sclerosis."[1][2][4][5] Neuroscientist. [1]
-
Judge, S. I., & Bever, C. T. (2006).[1] "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.[6]
-
Rangaraju, S., et al. (2009).[1][4] "Kv1.3 channel blockade as a therapeutic strategy in neuroinflammatory diseases."[2] Molecular Pharmacology. [1]
-
Sigma-Aldrich. "Product Information: 4-Aminopyridine." Technical Datasheet. [1]
-
Trissel, L. A., et al. (2002).[1] "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding.
Sources
- 1. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 2. Kv1.3 inhibition attenuates neuroinflammation through disruption of microglial calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Suzuki Coupling for Sterically Hindered Pyridines
Introduction
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high yields and purity in these demanding reactions. The inherent electronic properties of the pyridine ring, coupled with steric congestion, often lead to catalyst inhibition, low reaction rates, and the formation of undesirable side products.[1][2]
This resource provides a structured approach to troubleshooting and optimization, presented in a question-and-answer format. We will delve into the mechanistic reasons behind common failures and offer practical, field-proven solutions to enhance your reaction outcomes.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My Suzuki coupling with a sterically hindered pyridine is resulting in low to no yield. What are the primary causes?
Answer:
Low or no conversion is the most frequent challenge and can be attributed to several factors that are exacerbated by steric hindrance:
-
Inefficient Oxidative Addition: This is often the rate-limiting step in the catalytic cycle.[3][4] The steric bulk around the pyridine nitrogen and at the positions flanking the halide can significantly hinder the approach of the palladium catalyst, making the oxidative addition of the C-X bond to the Pd(0) complex difficult.[2][4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[2] This is particularly problematic with less bulky ligands that do not adequately shield the metal.
-
Difficult Reductive Elimination: The final step to form the desired C-C bond can also be impeded by severe steric clash between the pyridine and the coupling partner on the palladium complex.[4]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[2][5] Bulky and electron-rich ligands are typically required to promote both oxidative addition and reductive elimination.[1][5][6]
-
Inappropriate Base and Solvent System: The choice of base and solvent is critical and highly substrate-dependent. An unsuitable base may not efficiently generate the active boronate species for transmetalation, and poor solubility of reagents can halt the reaction.[2][7][8]
Question 2: I'm observing significant amounts of starting material decomposition and/or side product formation. What are the likely culprits and how can I mitigate them?
Answer:
The formation of byproducts is a clear indication of a non-optimal reaction pathway. Here are the most common side reactions and strategies to minimize them:
-
Protodeboronation: This is the protonolysis of the boronic acid or its ester, leading to the formation of an arene byproduct and reducing the concentration of the active nucleophile.[4][9]
-
Cause: Presence of water or other protic sources in the reaction mixture.
-
Solution: Use anhydrous solvents and ensure the base is dry. Consider using boronic esters (e.g., pinacol esters), which are generally more stable.[4] A stronger base can sometimes accelerate the desired transmetalation over protodeboronation.[10]
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the halide on the pyridine with a hydrogen atom.[9][11]
-
Cause: Often arises from β-hydride elimination if the coupling partner has β-hydrogens, or from side reactions involving the solvent or base.[3][11]
-
Solution: Ensure strictly inert atmospheric conditions (argon or nitrogen) and use thoroughly degassed solvents.[4] The selection of a bulky ligand is crucial as it can favor reductive elimination over β-hydride elimination.[5]
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct derived from the boronic acid.[9][12]
-
Cause: Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[12]
-
Solution: Rigorous degassing of the reaction mixture and solvent is essential. Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source can sometimes reduce homocoupling.[12]
-
Question 3: How do I select the optimal catalyst system (ligand and palladium source) for my sterically hindered pyridine?
Answer:
The choice of the catalyst system is arguably the most critical factor for success.
-
Ligand Selection: For sterically hindered pyridines, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are the gold standard.[1][2] These ligands feature a biaryl backbone with a sterically demanding and electron-donating phosphine group (e.g., di-tert-butylphosphino or dicyclohexylphosphino).[1] The bulkiness of the ligand accelerates reductive elimination and shields the palladium center from pyridine coordination, while the electron-rich nature promotes oxidative addition.[1][5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which stabilizes the palladium catalyst.[1][13]
Ligand Selection Guide:
| Ligand Class | Key Features | Recommended For |
| Bulky Monophosphines (e.g., XPhos, SPhos, RuPhos) | Sterically demanding, electron-rich.[1][7] | General-purpose for hindered aryl chlorides and bromides.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable.[1][13] | Highly challenging couplings, including those with nitroarenes.[13] |
| Bidentate Phosphines (e.g., dppf) | Can be effective, but may be less general than bulky monophosphines for highly hindered substrates.[3] | Can be screened as an alternative. |
-
Palladium Source: While Pd(PPh₃)₄ can be used, it is often less effective for hindered substrates.[2] Pre-formed Pd(II) precatalysts complexed with bulky ligands (e.g., XPhos Pd G3) are often more active and air-stable. Alternatively, generating the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂ in the presence of the desired ligand is a common and effective strategy.[3][7]
Question 4: What is the role of the base and solvent, and how do I choose the right combination?
Answer:
The base and solvent system plays a pivotal role in the transmetalation step and overall reaction kinetics.[2][14]
-
Base Selection: The base activates the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium center.[14] For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings, particularly with aryl chlorides.[7]
-
Cesium Carbonate (Cs₂CO₃): Highly effective due to its high solubility in organic solvents.[14]
-
Potassium Carbonate (K₂CO₃): A common and often effective choice.[15][16]
-
Hydroxides (e.g., NaOH, KOH): Can be effective but may promote side reactions in some cases.[10][17]
-
-
-
Solvent Selection: The solvent must solubilize all components of the reaction. Aprotic polar solvents are generally preferred.
-
Commonly Used Solvents:
-
Dioxane, Toluene, THF: Frequently used, often in combination with water.[4][7][18]
-
Aqueous Mixtures: The addition of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[10][18] However, the amount of water should be carefully controlled to minimize protodeboronation.
-
-
Experimental Protocols & Methodologies
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing the Suzuki coupling of a sterically hindered halo-pyridine.
Materials:
-
Sterically hindered halo-pyridine (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-pyridine, arylboronic acid, palladium precatalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7] Microwave irradiation can significantly shorten reaction times.[15][19]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.
References
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5- b]pyridines Prepared by Suzuki Cross Coupling. PubMed. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Problems with Suzuki coupling. Reddit. [Link]
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Yoneda Labs [yonedalabs.com]
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- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Aminopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning during the synthesis of aminopyridines. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these common issues, empowering you to troubleshoot effectively and design more robust synthetic routes.
Aminopyridines are privileged scaffolds in medicinal chemistry, but their synthesis, particularly via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is frequently plagued by low yields and stalled reactions.[1][2][3][4] The primary culprit is often the catalyst itself being "poisoned." This guide will help you diagnose the type of poisoning, implement preventative measures, and, where possible, regenerate your valuable catalyst.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered in the lab.
Q1: What are the most common visual cues of catalyst poisoning in my aminopyridine synthesis?
A1: The most obvious sign is the formation of a black precipitate, commonly known as palladium black.[5] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, metallic form.[5] Other signs include a reaction that starts but stalls completely before reaching full conversion (as monitored by TLC or LC-MS) or a color change in the reaction mixture that deviates from a typical successful run.
Q2: My reaction isn't working. Is the pyridine nitrogen in my substrate poisoning the catalyst?
A2: It's highly likely. The lone pair of electrons on the pyridine nitrogen can act as a strong Lewis base, coordinating tightly to the electron-deficient palladium center.[1][6] This blocks the active sites needed for the catalytic cycle to proceed.[1][6] This "self-poisoning" is a well-documented issue, especially with 2-substituted pyridines.[1][7]
Q3: Can I just increase the catalyst loading to overcome the poisoning?
A3: While empirically this might offer a slight improvement, it is not a robust solution.[6] It can be cost-prohibitive and may lead to higher residual palladium in your final product, a major concern in pharmaceutical development. Furthermore, high catalyst concentrations can sometimes accelerate the formation of inactive palladium black.[5] A better approach is to address the root cause of the poisoning.
Q4: What are the most common external impurities that poison palladium catalysts?
A4: Beyond the substrate itself, common poisons include sulfur compounds (from starting materials or reagents), halides (especially excess iodide), cyanides, and even water or oxygen if the reaction is not performed under strictly inert conditions.[8][9][10] Phosphine ligands, crucial for stabilizing the catalyst, are particularly sensitive to oxidation.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured, cause-and-effect approach to solving specific experimental failures.
Issue 1: Reaction Stalls at Low to Moderate Conversion
Symptom: Your reaction begins, forming some product, but then stops completely, leaving a significant amount of starting material. You may or may not see palladium black formation.
Possible Cause A: Competitive Inhibition by the Pyridine Moiety
-
The "Why": The nitrogen lone pair on your aminopyridine substrate or product is competing with your amine nucleophile for a coordination site on the palladium catalyst. This forms a stable, off-cycle complex that effectively removes the catalyst from the reaction. Electron-donating groups on the pyridine ring can exacerbate this issue by increasing the basicity of the nitrogen.[6]
-
Troubleshooting & Solutions:
-
Ligand Selection is Critical: The choice of ligand is the most powerful tool to combat this problem. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or Josiphos-type ligands).[1][5] These ligands stabilize the active monoligated Pd(0) species, promote the desired reductive elimination step, and sterically disfavor the binding of the pyridine nitrogen.[1][2]
-
Modify the Catalyst Precursor: In some C-H activation contexts, it has been shown that generating the active Pd(II) species in situ from a Pd(0) precursor in the presence of air can overcome heteroatom poisoning.[7] This suggests that avoiding stable Pd(II)-pyridine complexes from the outset is beneficial.
-
Consider a Different Catalyst System: If palladium is consistently failing, explore alternative transition metals. Copper-catalyzed amination reactions, for instance, are also viable for C-N bond formation and may have different sensitivities to pyridine coordination.[11]
-
Possible Cause B: Poisoning by External Impurities
-
The "Why": Impurities with high affinity for palladium, such as sulfur or phosphorus compounds, can irreversibly bind to the active sites.[8] Unlike competitive inhibition, this is often a permanent deactivation. These impurities can originate from starting materials, reagents (like a low-purity base), or solvents.
-
Troubleshooting & Solutions:
-
Purify All Reagents: This is the most effective preventative strategy.[8][12] Ensure solvents are anhydrous and thoroughly degassed. Purify starting materials by recrystallization, distillation, or column chromatography.[13][14]
-
Use Guard Beds or Scavengers: For larger-scale reactions or continuous flow processes, passing the feedstock through a "guard bed" of material that selectively absorbs poisons can be highly effective.[15] In a lab setting, scavenger resins can be used to remove specific impurities before starting the reaction.[16]
-
Source High-Purity Materials: When possible, purchase reagents, especially the palladium precursor and ligands, from reputable suppliers who provide detailed purity analyses.
-
Issue 2: Inconsistent Results and Poor Batch-to-Batch Reproducibility
Symptom: A reaction that worked once fails to reproduce, or yields vary dramatically between runs, even when following the same procedure.
Possible Cause: Variable Quality of Reagents and Reaction Setup
-
The "Why": The success of these sensitive reactions hinges on the precise control of all parameters. Minor, unnoticed variations can lead to major differences in outcome. The most common culprits are the quality of the base, solvent, and the integrity of the inert atmosphere. For example, sodium tert-butoxide is highly hygroscopic; exposure to air can lead to moisture contamination, which can poison the catalyst.[10]
-
Troubleshooting & Solutions:
-
Standardize Reagent Handling: Always use freshly opened bottles of solvents and bases, or purify/dry them immediately before use. Handle air- and moisture-sensitive reagents in a glovebox.
-
Ensure an Inert Atmosphere: Do not underestimate the importance of degassing. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes before use. Subjecting the sealed reaction flask to several cycles of vacuum and backfilling with inert gas is crucial.[5]
-
Control Temperature Precisely: Use a temperature-controlled heating mantle or oil bath. Overheating can accelerate catalyst decomposition pathways.
-
Data Summary: Common Catalyst Poisons
The following table summarizes common poisons and their typical sources, providing a quick reference for potential contamination issues.
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Nitrogen Compounds | Pyridines, Quinolines, Nitriles | Substrate, Product, Solvent (e.g., Acetonitrile) | Strong coordination to Pd center, competitive inhibition.[6][9][17] |
| Sulfur Compounds | Thiols, Sulfides, SO₂ | Impurities in starting materials, reagents, natural gas. | Strong, often irreversible, adsorption to active sites.[9][18][19] |
| Halides | Excess I⁻, Br⁻, Cl⁻ | Byproduct of oxidative addition, impurities. | Can form stable, less reactive palladium-halide complexes.[9][17] |
| Other Species | O₂, H₂O, CO, Cyanide | Air leaks, wet solvents, incomplete combustion. | Oxidation of ligands/catalyst, hydrolysis, strong coordination.[9][10] |
Experimental Protocols & Visualizations
Protocol 1: Rigorous Solvent and Reagent Purification
This protocol outlines the essential steps to minimize impurities before starting a cross-coupling reaction.
-
Solvent Degassing:
-
Place your chosen solvent (e.g., Toluene, Dioxane) in a suitable flask.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
-
Reaction Flask Preparation:
-
Add your solid reagents (aryl halide, base, catalyst, ligand) to the reaction flask equipped with a stir bar.
-
Seal the flask with a septum.
-
Connect the flask to a Schlenk line.
-
Carefully evacuate the flask under vacuum until no more bubbles are visible.
-
Backfill the flask with an inert gas.
-
Repeat the evacuate/backfill cycle at least three times.
-
-
Reagent Addition:
-
Add the degassed solvent via a cannula or syringe.
-
Add liquid reagents (e.g., amine) via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Diagram 1: The Buchwald-Hartwig Cycle and Points of Poisoning
This diagram illustrates the desired catalytic cycle and how various poisons can intercept key intermediates, leading to deactivation.
Caption: The catalytic cycle can be halted by impurities or substrate coordination.
Diagram 2: Troubleshooting Workflow for a Failed Aminopyridine Synthesis
This decision tree provides a logical path to diagnose the root cause of a failed reaction.
Caption: A decision tree to diagnose and solve common reaction failures.
Part 3: Catalyst Regeneration
While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst, particularly in industrial settings or with heterogeneous catalysts.
-
Sulfur Poisoning: Palladium catalysts poisoned by sulfur, often forming palladium sulfate (PdSO₄), can sometimes be regenerated.[20] This typically involves treatment at high temperatures (e.g., >500°C) under a reducing atmosphere (containing H₂) or an inert gas flow to decompose the sulfate species and recover the active metal.[20][21] However, this is often impractical for homogeneous catalysts used in fine chemical synthesis.
-
Alkali Metal Poisoning: For supported catalysts, poisoning by alkali metals (e.g., Na, K) can sometimes be reversed by washing with a dilute solution, such as ammonium chloride (NH₄Cl), which can remove the alkali contaminants and restore active sites.[22]
For most bench-scale organic synthesis, if a homogeneous catalyst is irreversibly poisoned (e.g., forms palladium black), it is typically unrecoverable and must be removed from the product via filtration, often through a pad of celite.[23][24]
By understanding the fundamental principles of catalyst activity and deactivation, researchers can more effectively navigate the challenges of aminopyridine synthesis, leading to more efficient, reproducible, and scalable chemical processes.
References
- Nissinen, V. H., et al. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Hoyos, L. J., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
- (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC.
- (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research - ACS Publications.
- (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- (2025, November 23). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
- Wikipedia. (n.d.). Catalyst poisoning.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC.
- (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.). Organic Syntheses Procedure.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
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- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Fluorinated Pyridine Solubility in Aqueous Buffers
Understanding the Core Challenge: The Fluorine Effect
Fluorinated pyridines are a cornerstone in modern drug discovery, offering medicinal chemists a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very properties that make fluorine attractive can also introduce significant challenges, most notably, poor aqueous solubility. This guide provides a systematic approach to troubleshooting and optimizing the solubility of these critical compounds in aqueous buffers, ensuring reliable and reproducible results in your downstream assays.
The introduction of fluorine, the most electronegative element, has a profound impact on the physicochemical properties of the pyridine ring.[3] Key effects include:
-
Increased Lipophilicity: Fluorine substitution, especially with groups like trifluoromethyl (-CF3), can significantly increase the molecule's hydrophobicity, leading to reduced solubility in aqueous media.[4]
-
pKa Depression: The strong electron-withdrawing nature of fluorine lowers the electron density of the pyridine nitrogen. This makes the nitrogen less basic and, consequently, lowers the pKa of its conjugate acid (the pyridinium ion).[3][5] A lower pKa means the compound will be in its neutral, less soluble form at physiological pH.
-
Altered Crystal Packing: Fluorine's unique electronic properties can influence how molecules arrange themselves in a solid state, potentially leading to highly stable crystal lattices that are difficult to dissolve.[6]
Understanding these fundamental principles is the first step toward devising a rational strategy for solubility enhancement.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the solubilization of fluorinated pyridines.
Q1: My fluorinated pyridine won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What's my first step?
Answer: The first and most critical step is to assess the compound's pKa and its relationship to the buffer's pH. Since fluorine lowers the pKa of the pyridine, it's highly likely that at pH 7.4, your compound is predominantly in its neutral, less soluble form.
Immediate Action Plan:
-
pH Adjustment: Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below its pKa. This protonates the pyridine nitrogen, forming the more soluble pyridinium salt.[7][8] For example, if the estimated pKa is 4.5, try dissolving it in a citrate or acetate buffer at pH 3.5.
-
Small-Scale Test: Before committing your bulk material, perform a small-scale solubility test.[9] Add a small, known amount of your compound to a vial and incrementally add the acidic buffer, vortexing between additions, to observe dissolution.
Q2: I've tried lowering the pH, but solubility is still insufficient for my assay's required concentration. What's next?
Answer: If pH adjustment alone is not sufficient, the next logical step is to introduce a minimal amount of a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic regions of your molecule.[10][11]
Recommended Co-solvents & Starting Concentrations:
| Co-Solvent | Starting % (v/v) | Key Considerations |
| DMSO | 1-5% | Excellent solubilizing power, but can be toxic to cells at higher concentrations. Ensure your final assay concentration is well-tolerated.[12] |
| Ethanol | 5-10% | Less toxic than DMSO, but may have biological effects. Good for many in vitro applications.[12] |
| PEG 300/400 | 10-20% | Low toxicity and commonly used in in-vivo formulations. Can increase viscosity.[13] |
| Propylene Glycol | 5-15% | A common excipient with a good safety profile.[14] |
Workflow for Co-Solvent Use:
-
First, dissolve the compound in the pure co-solvent (e.g., DMSO) to create a concentrated stock solution.[15]
-
Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. This method is central to determining kinetic solubility.[16][17]
Q3: My compound dissolves initially with a co-solvent but then precipitates over time. What is happening?
Answer: You are likely observing the difference between kinetic and thermodynamic solubility.[18] By first dissolving in an organic solvent like DMSO, you create a supersaturated aqueous solution (kinetic solubility). Over time, the system tries to reach its true equilibrium state, and the excess compound precipitates out until it reaches its lower, more stable thermodynamic solubility.[19]
Strategies to Address Precipitation:
-
Use Freshly Prepared Solutions: The most straightforward approach is to prepare your solutions immediately before use in your experiment.
-
Employ Surfactants/Complexing Agents: If the solution must be stable for longer periods, consider adding excipients that can stabilize the supersaturated state.
-
Surfactants: A low concentration (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, preventing precipitation.[20]
-
Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding its hydrophobic parts from the water.[21] This can sometimes provide a synergistic effect with co-solvents.[21]
-
Q4: I need to prepare a formulation for an in-vivo study. Are there specific co-solvent mixtures that are generally well-tolerated?
Answer: Yes, for preclinical in-vivo studies, certain vehicle combinations are standard starting points due to their established safety profiles. It is crucial to always run a vehicle-only control group in your study.
Common In-Vivo Formulation Starting Points:
| Formulation Component | Percentage (v/v) | Role |
| DMSO | 5 - 10% | Primary Solubilizer |
| PEG 300/400 | 30 - 40% | Co-solvent / Viscosity enhancer |
| Tween® 80 | 1 - 5% | Surfactant / Emulsifier |
| Saline or 5% Dextrose in Water (D5W) | q.s. to 100% | Aqueous Vehicle |
A widely used combination is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% Saline .[12] The compound should first be dissolved in DMSO, followed by the addition of PEG 300 and Tween® 80, and finally, the saline is added slowly with continuous mixing.[12]
Key Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method
This "gold standard" method measures the true equilibrium solubility of your compound.[22][23]
Methodology:
-
Preparation: Add an excess amount of the solid fluorinated pyridine (enough so that undissolved solid remains visible) to a known volume of your aqueous buffer in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours. This extended time allows the solution to reach equilibrium.[19]
-
Phase Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. For accuracy, it's best to filter this supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining particulates.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[22]
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for screening multiple compounds in early discovery and assesses solubility from a DMSO stock.[16][22]
Methodology:
-
Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Aqueous Addition: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well in a 96-well plate containing your aqueous buffer. The final DMSO concentration should typically be kept low (e.g., 1-2%).
-
Incubation & Detection: Shake the plate for 1-2 hours at room temperature. Measure the amount of precipitation (turbidity) using a nephelometer or a plate reader capable of detecting light scattering.[16][22] The concentration at which precipitation is first observed is the kinetic solubility.
Visualizing the Strategy
The Impact of pH on Pyridine Ionization
The following diagram illustrates the fundamental principle of pH adjustment for solubilizing a basic compound like pyridine.
Caption: pH-dependent equilibrium of a fluorinated pyridine.
Troubleshooting Workflow for Solubility Optimization
This workflow provides a logical decision tree for systematically addressing solubility issues.
Caption: A decision tree for optimizing fluorinated pyridine solubility.
Frequently Asked Questions (FAQs)
-
Q: How does the position of the fluorine atom on the pyridine ring affect solubility?
-
A: While any fluorine substitution tends to lower the pKa, substitution at the 2- or 6-position (ortho to the nitrogen) can have a more pronounced pKa-lowering effect due to proximity.[24] This can make the compound even less soluble at neutral pH.
-
-
Q: Can I use sonication to help dissolve my compound?
-
A: Yes, sonication can be a useful physical method to break up solid aggregates and accelerate the dissolution process, especially during the initial solubilization step. However, it does not increase the thermodynamic solubility limit.[8]
-
-
Q: My compound seems to degrade in a highly acidic or basic buffer. What should I do?
-
A: Stability is as important as solubility. If your compound is not stable at the pH required for solubilization, you must rely more heavily on co-solvents, surfactants, or complexing agents in a buffer closer to neutral pH where the compound is stable. Always perform a preliminary stability assessment by incubating your compound in the chosen buffer and analyzing for degradation over time by HPLC or LC-MS.
-
-
Q: What is the difference between a "solution" and a "dispersion"?
-
A: A solution is a clear, homogenous mixture where the compound is fully dissolved at the molecular level. A dispersion (or suspension) is a heterogeneous mixture containing fine, undissolved solid particles distributed throughout the liquid. For most biological assays, a true solution is required.
-
References
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- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Li, P., & Zhao, L. (2022).
- Ghaffari, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 3046–3055.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Raytor. (2026).
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
- Pogány, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2966–2972.
- Al-Kassas, R., et al. (2025).
- Anuchai, P., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 38.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- May, W. E., Wasik, S. P., & Freeman, D. H. (1978). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Smolecule. (n.d.).
- Gmeiner, W. H., & Iversen, P. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
- Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY, 10(3).
- PubChem. (n.d.). 2-Fluoropyridine.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Spoke. (n.d.).
- Sandvoss, M., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 10(2), 268-274.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
- Bousejra-El Garah, F., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(22), 5484.
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- Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry.
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- WuXi AppTec DMPK. (2024).
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- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
- He, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(20), 7953-7957.
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Technical Support Center: Palladium Impurity Removal in Pharmaceutical Intermediates
Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium from active pharmaceutical ingredients (APIs) and their intermediates. The increasing use of powerful palladium-catalyzed cross-coupling reactions in modern drug synthesis has made effective and reliable purification a cornerstone of process chemistry and drug development.[1][2]
Residual palladium is not only a potential source of toxicity but can also interfere with downstream chemistry and compromise the stability and efficacy of the final drug product.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
A1: Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities, set strict limits on palladium content.[5] For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day .[1][6][7] Assuming a maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) .[7] Limits for parenteral (injected) and inhalation routes are significantly lower.[6][7]
| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (at 10g/day dose) |
| Oral | 100 µ g/day | 10 ppm (µg/g) |
| Parenteral | 10 µ g/day | 1 ppm (µg/g) |
| Inhalation | 1 µ g/day | 0.1 ppm (µg/g) |
| Data sourced from ICH Q3D guidelines.[6][8] |
Q2: How is trace palladium content accurately measured?
A2: The industry gold standard for quantifying residual palladium in a final API is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9][10][11] This technique offers the high sensitivity required to detect palladium at the low ppm or even parts per billion (ppb) level.[11] For in-process screening and optimization, where speed is more critical than absolute precision, catalysis-based fluorometric kits can be used to rapidly assess the relative efficiency of different scavenging methods.[4][9][12] Other methods include atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF).[9][13]
Q3: What are the primary strategies for removing palladium?
A3: Palladium removal strategies can be broadly categorized into two groups:
-
Traditional Methods: These include crystallization, chromatography, extraction, and treatment with activated carbon.[5] While sometimes effective, these methods can suffer from poor selectivity, leading to product loss, or may be insufficient on their own to meet stringent limits.[2][5]
-
Metal Scavengers: This is the most targeted and widely adopted approach. Scavengers are materials with functional groups that have a high affinity for palladium.[14] They are typically silica-based or polymeric resins functionalized with thiol, thiourea, amine, or other chelating groups.[3][15] The process involves adding the scavenger to the product stream, allowing it to bind the palladium, and then removing the scavenger-metal complex via simple filtration.[1]
Troubleshooting Guides: Overcoming Common Hurdles
This section addresses specific experimental challenges. The key to effective troubleshooting is understanding that the "state" of the residual palladium—its oxidation state (Pd(0) vs. Pd(II)), whether it's soluble or colloidal, and how strongly it complexes with your product—dictates the optimal removal strategy.[2][3]
Issue 1: My scavenger is not reducing palladium to the target level (<10 ppm).
Q: I've treated my reaction mixture with a scavenger, but ICP-MS analysis shows palladium levels are still unacceptably high. What's going wrong?
A: This is a common issue that can stem from several root causes. The solution requires a systematic diagnosis.
Potential Cause 1: Incorrect Scavenger for Palladium's Oxidation State
-
The Science: The palladium catalyst you start with (e.g., Pd(OAc)₂, a Pd(II) source) is often reduced in situ to the catalytically active Pd(0) species. Residual palladium can exist in either state. Thiol- and thiourea-based scavengers are generally more effective at binding "softer" Pd(II) species, while other functionalities may be needed for "harder" Pd(0) nanoparticles.[3]
-
Troubleshooting Steps:
-
Oxidize Residual Pd(0): Before scavenging, consider a mild oxidation step. Bubbling air or adding a small amount of an oxidant can convert Pd(0) to the more readily scavenged Pd(II). Caution: This must be carefully evaluated for product compatibility and safety.
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test a small panel representing different functional groups (e.g., a thiol, a thiourea, and a multifunctional amine) to find the most effective one for your specific system.[3]
-
Potential Cause 2: Strong Product-Palladium Complexation
-
The Science: If your API or intermediate contains functional groups like thiols, sulfides (e.g., a thiophene ring), or certain nitrogen heterocycles, it can act as a powerful ligand, binding palladium so tightly that the scavenger cannot compete effectively.[3]
-
Troubleshooting Steps:
-
Introduce a Competing Ligand: Add a "sacrificial" ligand like N-acetylcysteine or thiourea in an aqueous wash step before adding the solid-supported scavenger.[1][10] This can displace the palladium from your product, making it available for capture.
-
Solvent Modification: Altering the solvent may disrupt the product-palladium complex, aiding removal.
-
Potential Cause 3: Suboptimal Scavenging Conditions & Mass Transfer
-
The Science: Scavenging is a chemical reaction that depends on concentration, temperature, and time. Poor contact between the solid scavenger and the dissolved palladium will result in inefficient removal.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the mixture (e.g., to 30-50°C) can increase reaction kinetics and improve efficiency.[1] Always confirm product stability at the higher temperature first.
-
Extend Contact Time: Allow the scavenger to slurry with the mixture for a longer period, from a few hours to overnight.[1]
-
Ensure Vigorous Mixing: Inadequate agitation is a common cause of failure, especially at scale. Ensure the scavenger particles are fully suspended in the solution to maximize surface area contact.[3]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| High Pd levels after scavenging | Incorrect scavenger for Pd state | Screen a panel of scavengers with different functionalities. Consider a mild pre-oxidation step. |
| Strong product-Pd complexation | Perform an aqueous wash with a competing ligand (e.g., N-acetylcysteine) before scavenging.[1] | |
| Suboptimal conditions | Increase temperature (30-50°C), extend contact time (4-24h), and ensure vigorous agitation.[1][3] |
Issue 2: I'm losing a significant amount of my high-value product during purification.
Q: My palladium levels are low, but my yield has dropped by 15%. How can I prevent product loss?
A: Product loss is typically caused by the non-specific adsorption of your API onto the scavenger support, which is often silica-based.[15]
-
The Science: Silica gel is polar and can interact with polar functional groups on your API through hydrogen bonding. Activated carbon, while an excellent scavenger, is notorious for its high surface area and potential for adsorbing organic molecules, leading to yield loss.[15][16]
-
Troubleshooting Steps:
-
Use the Minimum Effective Amount: Titrate the amount of scavenger used. Determine the lowest quantity required to meet your palladium specification to minimize the surface area available for non-specific binding.
-
Change the Scavenger Support: If you are using a silica-based scavenger, try one based on a more hydrophobic support like a polystyrene resin.[12] Alternatively, newly developed synthetic carbons can offer high palladium affinity with low API binding.[15]
-
Optimize the Solvent: Perform the scavenging in a more polar solvent if your product has moderate polarity. This can create more competition for the adsorption sites on the silica surface, keeping your product in solution.
-
Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the collected solid (the "filter cake") with fresh solvent to recover any product that was retained.[3]
-
Experimental Protocols & Workflows
Workflow: Developing a Multi-Step Palladium Removal Process
A robust, scalable process often involves multiple, complementary steps rather than relying on a single method.[1] Each step targets a different form of the palladium impurity.
Caption: A robust, multi-step workflow for palladium removal.
Protocol: Screening Palladium Scavengers at Lab Scale
This protocol allows you to efficiently compare the performance of different scavengers.
-
Prepare Stock Solution: After your reaction workup (e.g., initial extractions), create a homogenous stock solution of your crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).
-
Initial Analysis: Take an aliquot of this stock solution and submit it for ICP-MS analysis to establish the starting palladium concentration (ppm).
-
Set Up Screening Vials: In separate vials, place a known amount of the stock solution (e.g., 5 mL).
-
Add Scavengers: To each vial, add a different scavenger. A typical starting amount is 5-10 weight equivalents of scavenger relative to the mass of palladium in that vial.[3] For example, if your 5 mL aliquot contains 0.5 mg of Pd, you would add 2.5-5 mg of the scavenger.
-
Incubate: Seal the vials and stir them on a magnetic stir plate. You can screen at room temperature and an elevated temperature (e.g., 40°C) in parallel. Let them stir for a set time (e.g., 4 hours or overnight).
-
Sample and Analyze: After incubation, filter each sample through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger. Submit the clear filtrate for ICP-MS analysis.
-
Evaluate: Compare the final palladium concentrations for each scavenger and condition to identify the most effective one.
Workflow: Selecting the Right Scavenger Type
The choice of scavenger is not random. This decision tree provides a logical starting point for selection based on your reaction chemistry.
Caption: A decision-making guide for initial scavenger selection.
References
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
- Method of removing palladium - US20050256327A1.
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2014). PMC. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed. [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]
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- 4. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. analytik-jena.com [analytik-jena.com]
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- 12. arborassays.com [arborassays.com]
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- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Resolving Regioisomer Formation in Methylpyridin-2-amine Synthesis
Introduction: The "Picoline Problem"
In the synthesis of methylpyridin-2-amines (amino-picolines), researchers frequently encounter a critical bottleneck: Regioisomer Contamination .
This is most prevalent when using the Chichibabin reaction on 3-methylpyridine (3-picoline). While theoretically attractive due to low raw material costs, the reaction produces a difficult-to-separate mixture of 3-methylpyridin-2-amine (Target A) and 5-methylpyridin-2-amine (Target B).
This guide addresses the root causes of this selectivity issue, provides robust separation protocols, and recommends alternative synthetic routes (
Module 1: Troubleshooting The Chichibabin Reaction
Q1: Why does the amination of 3-methylpyridine yield a mixture of isomers?
The Mechanism:
The Chichibabin reaction involves the nucleophilic attack of the amide ion (
-
Path A (Major): Attack at C2 (ortho to methyl). This yields 3-methylpyridin-2-amine .
-
Driver: Inductive stabilization by the methyl group and kinetic preference.
-
-
Path B (Minor): Attack at C6 (para to methyl). This yields 6-amino-3-methylpyridine, which is IUPAC named 5-methylpyridin-2-amine .
-
Driver: Less steric hindrance compared to C2, though electronically less favored.
-
The Result: Typically, this reaction yields a 10:1 ratio favoring the 2-amino-3-methyl isomer [1]. However, the boiling points of these two isomers are dangerously close (221°C vs 227°C), making fractional distillation inefficient for high-purity (>99.5%) requirements.
Q2: I have run the Chichibabin reaction and have a mixture. How do I separate them?
If you cannot switch synthetic routes and must purify the mixture, Fractional Crystallization is superior to distillation for this specific pair.
Troubleshooting Protocol: Purification via Acetone Crystallization Based on industrial separation patents [2].
-
Solvent Selection: Use anhydrous acetone. 2-amino-5-methylpyridine is significantly less soluble in cold acetone than the 3-methyl isomer.
-
Procedure:
-
Derivatization (Alternative): If direct crystallization fails, convert the mixture to their N-acetyl derivatives using acetic anhydride. The melting point difference between the acetamides is often larger, facilitating separation.
Module 2: Alternative Synthetic Routes (Guaranteed Selectivity)
To avoid the "Picoline Problem" entirely, we recommend abandoning direct amination in favor of Halogen-Directed Synthesis . This approach uses a pre-functionalized precursor where the leaving group (Cl, Br, F) dictates the position of the amine.
Decision Tree: Selecting the Right Pathway
Caption: Strategic decision tree for selecting the optimal synthetic route based on target isomer and lab capabilities.
Q3: How do I perform a Buchwald-Hartwig Amination for the 3-methyl isomer?
This is the gold standard for drug development as it eliminates regioisomer ambiguity.
Protocol: Pd-Catalyzed Amination of 2-chloro-3-methylpyridine Validated for 10mmol scale [3, 4].
| Component | Reagent | Equivalents | Role |
| Substrate | 2-Chloro-3-methylpyridine | 1.0 | Electrophile |
| Nucleophile | Benzylamine (or LiHMDS*) | 1.2 | Amine Source |
| Catalyst | 0.02 (2 mol%) | Palladium Source | |
| Ligand | BINAP or Xantphos | 0.04 (4 mol%) | Ligand (Bidentate) |
| Base | 1.4 | Base | |
| Solvent | Toluene or Dioxane | 0.2 M | Solvent (Anhydrous) |
*Note: If using LiHMDS (Lithium bis(trimethylsilyl)amide), the product is the free primary amine directly after acidic workup. If using Benzylamine, a deprotection step (
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add
, Ligand, and . -
Solvation: Add anhydrous Toluene, followed by the pyridine substrate and amine.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The bulky ligand (BINAP/Xantphos) facilitates oxidative addition into the sterically hindered C2-Cl bond next to the C3-Methyl group.
Q4: Is (Nucleophilic Aromatic Substitution) viable without a catalyst?
Yes, but it requires specific substrates.
-
2-Chloro-3-methylpyridine: Unreactive to ammonia without a catalyst due to the electron-donating methyl group deactivating the ring.
-
2-Fluoro-3-methylpyridine: Highly reactive. Can react with aqueous ammonia in a sealed tube (autoclave) at 120-150°C.
-
Risk:[4] High pressure.
-
Benefit: No heavy metals.
-
Comparison of Methods:
| Method | Regiocontrol | Yield | Cost | Impurity Profile |
| Chichibabin | Poor (Mixture) | Med (50-70%) | Low | Contains 2,5-isomer |
| Buchwald-Hartwig | Perfect (100%) | High (85-95%) | High | Trace Pd, Phosphines |
| Perfect (100%) | High (>90%) | Med | Fluoride salts |
Module 3: Analytical Validation
You must confirm your isomer identity using NMR. The splitting patterns are distinct.
Data Table:
| Isomer | Key Signal (Aromatic Region) | Coupling Constants ( |
| 3-methylpyridin-2-amine | ||
| 5-methylpyridin-2-amine |
-
Diagnostic Feature: Look for the proton at C6. In the 5-methyl isomer, the C6 proton appears as a doublet (or fine doublet) typically downfield (
ppm) due to being adjacent to the ring nitrogen and unhindered. In the 3-methyl isomer, the C6 proton is a doublet of doublets.
References
-
Soleymani, M., & Emamian, S. (2022). "A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity." Journal of Molecular Graphics and Modelling.
-
Cislak, F. E., & Kranzfelder, A. L. (1948). "2-amino-5-methyl pyridine and process of making it." U.S. Patent 2,456,379.
-
BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine."
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with primary amines." Journal of the American Chemical Society.
-
Gundersen, L. L., et al. (2014). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols.
Sources
Technical Support Center: Stability of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
Introduction
Welcome to the technical support guide for 5-(3-Fluorophenyl)-4-methylpyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing and managing the stability of this compound within cell culture media. Ensuring the stability of a small molecule in your experimental matrix is a foundational prerequisite for generating reliable and reproducible data. This guide combines theoretical principles with actionable protocols and troubleshooting advice to help you navigate the complexities of in vitro stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an experimental setting?
A1: Based on its chemical structure—a substituted aminopyridine—the primary stability concerns are susceptibility to oxidation and pH-dependent degradation. The pyridine nitrogen atom can be oxidized to form an N-oxide, and the entire ring system may be susceptible to oxidative cleavage or hydroxylation, especially in the complex, oxygen-rich environment of cell culture media at 37°C.[1][2] Furthermore, extremes in pH can catalyze hydrolysis or other degradation reactions, though standard cell culture media (pH 7.2-7.4) is typically well-buffered.
Q2: How can the components of my cell culture media affect the compound's stability?
A2: Cell culture media is a complex aqueous matrix that can significantly impact compound stability. Key factors include:
-
Serum Proteins: Fetal Bovine Serum (FBS) or other sera contain esterases and other enzymes that can metabolize or degrade the compound. Proteins can also bind the compound, potentially sequestering it and affecting its free concentration, though this is a bioavailability issue rather than a stability one.
-
pH and Buffers: While buffered to physiological pH, minor shifts can occur. It's crucial to ensure the pH of your media remains stable throughout the experiment.
-
Reactive Oxygen Species (ROS): Cells in culture naturally produce ROS. Additionally, some media components, like riboflavin, in the presence of light (e.g., from the incubator or lab environment), can generate ROS, which can lead to oxidative degradation of the compound.[1]
-
Adsorption: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips). This is a loss of compound from the solution but is distinct from chemical degradation.
Q3: What is the recommended method for preparing and storing a stock solution?
A3: Due to the moderate lipophilicity expected of this class of compounds, it is likely sparingly soluble in water.[3] Therefore, the recommended solvent for a primary stock solution is dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-retention tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.
Q4: What is the best analytical method to quantify this compound in cell culture media?
A4: The gold standard for quantifying small molecules in complex biological matrices like cell culture media is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[4] This technique offers superior sensitivity and selectivity, allowing for accurate measurement of the parent compound even in the presence of media components, serum proteins, and potential degradation products.[5][6] A triple quadrupole (QQQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is ideal.[4][6]
While less sensitive and selective, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used if an LC-MS/MS system is unavailable. However, this requires a rigorously developed and validated "stability-indicating method"—a method proven to separate the parent compound from all potential degradation products and matrix interferences.[1]
Q5: How long should I expect this compound to be stable in my cell culture experiment?
A5: This cannot be predicted without experimental data. The stability is dependent on your specific cell line, media formulation, serum percentage, and cell density. It is essential to perform a preliminary stability study under your exact experimental conditions (e.g., in your chosen media at 37°C with 5% CO₂), but in the absence of cells, to determine the chemical stability of the compound. Typical time points for such a study are 0, 2, 4, 8, 24, and 48 hours.[7] This initial experiment isolates chemical degradation from cell-mediated metabolism.
Experimental Protocols & Methodologies
Protocol 1: Stability Assessment in Cell Culture Media
This protocol details the steps to determine the chemical stability of the compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS) as a control matrix
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), ice-cold, containing an internal standard if available
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Working Solution Preparation: Spike the stock solution into your cell culture medium to achieve your final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects. Prepare a parallel set in PBS as a simplified buffer control.
-
Incubation: Aliquot the working solutions into multiple sterile, low-binding tubes or wells for each time point. Place them in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition. The T=0 sample should be processed immediately after preparation.
-
Sample Quenching & Protein Precipitation: To halt any degradation and prepare the sample for analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample (e.g., 300 µL ACN to 100 µL sample). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS or HPLC-UV method (see Protocol 2).
-
Data Analysis: Plot the percentage of the compound remaining at each time point relative to the T=0 sample. The half-life (T½) in the matrix can be calculated from the degradation curve.
Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Protocol 2: Foundational LC-MS/MS Analytical Method
This protocol provides a starting point for developing a robust analytical method. Method optimization and validation are critical for accurate results.[8]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS).[6]
Chromatography (Starting Conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Example Parameters - Must Be Optimized):
-
Compound Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (m/z of the protonated molecule, [M+H]⁺) and optimize fragmentation to find a stable, high-intensity product ion.
-
SRM Transition:
-
Precursor Ion (Q1): Determine experimentally (e.g., ~217.1 m/z for C₁₂H₁₁FN₂).
-
Product Ion (Q3): Determine experimentally from fragmentation.
-
-
Ion Source: Electrospray Ionization (ESI), positive mode.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of compound even at early time points | 1. Chemical Instability: The compound is rapidly degrading in the media. 2. Adsorption to Labware: Compound is sticking to the plastic walls of tubes or plates. | 1. Verify with PBS Control: Compare degradation rate in media vs. PBS. If stable in PBS but not media, degradation is matrix-specific. 2. Use Low-Binding Plastics: Repeat the experiment using certified low-retention tubes and plates. 3. Include a T=0 Control in Matrix: Ensure your T=0 sample accurately reflects the initial concentration after any immediate precipitation or adsorption. |
| Appearance of new, unexpected peaks in the chromatogram | 1. Degradation Products: The new peaks are metabolites or degradation products of your compound. 2. Matrix Interference: Components from the cell culture media are co-eluting. | 1. Perform Forced Degradation: Subject the compound to harsh conditions (acid, base, oxidation) to intentionally generate degradation products and identify their retention times.[1] 2. Optimize Chromatography: Adjust the HPLC gradient to better separate the parent peak from degradants and interferences. 3. Use LC-MS/MS: The selectivity of MS/MS will likely eliminate matrix interference issues.[5] |
| High variability between replicate samples | 1. Inconsistent Sample Processing: Pipetting errors or variations in incubation times. 2. Compound Precipitation: The compound may be precipitating out of the aqueous media over time. 3. Incomplete Protein Precipitation: Inconsistent removal of proteins is affecting analysis. | 1. Review Technique: Ensure consistent and accurate pipetting. Process all replicates for a given time point simultaneously. 2. Check Solubility: Visually inspect samples for precipitate. If solubility is an issue, consider lowering the concentration or including a solubilizing agent (if compatible with the experiment). 3. Optimize Precipitation: Ensure thorough vortexing after adding ACN and adequate centrifugation time/speed. |
Inferred Degradation Pathways
While specific experimental data for this compound is not available, we can infer plausible degradation pathways based on its chemical structure and known metabolic routes for pyridine derivatives.[2][9] The primary routes of abiotic (chemical) and biotic (enzymatic) degradation are likely to involve oxidation.
-
N-Oxidation: The nitrogen atom in the pyridine ring is a common site for oxidation, leading to the formation of the corresponding Pyridine-N-oxide. This is a well-documented metabolic pathway for many pyridine-containing drugs.[1]
-
Ring Hydroxylation: Oxidative attack on the electron-rich pyridine ring can lead to the formation of various hydroxylated isomers. This process can be mediated by cellular enzymes (e.g., Cytochrome P450s) or by reactive oxygen species in the media.[10]
-
Ring Cleavage: More extensive oxidation can lead to the cleavage of the pyridine ring, breaking it down into smaller, more polar acyclic fragments. This is a known pathway in the microbial degradation of pyridine.[10][11]
Plausible Oxidative Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Buy 5-(5-Fluoropyridin-3-yl)-4-methylpyridin-2-amine [smolecule.com]
- 4. allumiqs.com [allumiqs.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Quantitation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Boronic Acid Coupling
Welcome to the Technical Support Center for Boronic Acid Coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during Suzuki-Miyaura cross-coupling experiments. By understanding the underlying causes of these undesired pathways, you can optimize your reaction conditions to achieve higher yields, better purity, and more reproducible results.
Part 1: Understanding and Diagnosing Common Side Reactions
FAQ 1: What are the most common side reactions in Suzuki-Miyaura coupling, and how do I identify them?
In an ideal Suzuki-Miyaura reaction, every molecule of your boronic acid couples with your aryl halide. However, competing reactions often lower the efficiency. The three most prevalent side reactions are protodeboronation, homocoupling, and boronic acid decomposition.
-
Protodeboronation: This is the most common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[1][2][3] This is particularly problematic for electron-rich, sterically hindered, or certain heteroaryl boronic acids.[4]
-
Identification: On TLC or LC-MS, you will see a spot or peak corresponding to the arene (Ar-H) of your starting boronic acid (Ar-B(OH)₂). For example, if you start with 4-methoxyphenylboronic acid, you will detect anisole.
-
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from two molecules of the same coupling partner. It can occur with either the boronic acid (Ar-B(OH)₂) to form Ar-Ar or the aryl halide (Ar'-X) to form Ar'-Ar'.
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[5][6] The Pd(II) can be reduced to the active Pd(0) by consuming two equivalents of the boronic acid.[6]
-
Aryl Halide Homocoupling: This can also occur, though it is often less prevalent than boronic acid homocoupling.
-
Identification: In your reaction analysis (TLC, LC-MS, GC-MS), you will observe a peak corresponding to the symmetrical biaryl byproduct (e.g., biphenyl if starting with phenylboronic acid).
-
-
Boronic Acid Decomposition: Boronic acids can be unstable and may decompose through various pathways, including the formation of cyclic trimer anhydrides (boroxines). This complicates reaction stoichiometry and reproducibility.[7]
Below is a diagram illustrating the main catalytic cycle and the competing side reaction pathways.
Caption: The desired Suzuki-Miyaura cycle versus common side reactions.
Part 2: Troubleshooting Guide: Minimizing Side Reactions
FAQ 2: My major side product is from protodeboronation. How can I prevent this?
Protodeboronation is highly dependent on reaction conditions, especially the base, solvent, and temperature.[1] It can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[1][8] The base activates the boronic acid, but also increases the rate of this undesired reaction.[1][8]
Causality-Driven Solutions:
-
Choice of Base: The rate of protodeboronation is pH-dependent.[8][9][10] Strong bases like NaOH or KOH can accelerate the reaction.
-
Solvent System: Aqueous solvents are a common proton source for this side reaction.[2] While some water is often necessary for the catalytic cycle, excess water can be detrimental.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2]
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF).[2][11][12] | Reduces the rate of base-catalyzed C-B bond cleavage.[1][8] |
| Solvent | Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene).[11] | Minimizes the proton source for the side reaction.[2] |
| Temperature | Use the lowest possible temperature for the reaction to proceed.[2] | Decreases the rate of the undesired protodeboronation pathway. |
| Catalyst | Employ a highly active catalyst/ligand system.[2] | Shortens reaction time, reducing exposure to conditions that favor protodeboronation.[2] |
FAQ 3: I am observing significant homocoupling of my boronic acid. What are the causes and solutions?
Homocoupling is primarily caused by two factors: the presence of oxygen and the use of Pd(II) precatalysts.[6] Oxygen can lead to the formation of a palladium-peroxo species that facilitates the oxidative homocoupling of the boronic acid.[14] Additionally, the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) can consume two equivalents of the boronic acid, leading to the homocoupled product.[6]
Causality-Driven Solutions:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.[5][15]
-
Actionable Advice: Degas your solvent and the reaction mixture rigorously. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or performing three freeze-pump-thaw cycles, which is highly effective.[12]
-
-
Choice of Palladium Source: Starting with a Pd(0) source can mitigate the homocoupling that occurs during the reduction of Pd(II) precatalysts.[5]
-
Actionable Advice: Use Pd(0) precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), ensure efficient reduction to Pd(0) at the start of the reaction.
-
Protocol: Rigorous Degassing using Freeze-Pump-Thaw
-
Freeze: Place your sealed reaction vessel (ensure it is not more than half full) containing the solvent and reagents (except the catalyst) in a liquid nitrogen bath until the contents are completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solid.
-
Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat: Repeat this cycle at least two more times to ensure the complete removal of dissolved oxygen.[12]
-
Backfill: After the final cycle, backfill the flask with an inert gas like argon or nitrogen before adding the catalyst.
FAQ 4: My boronic acid seems to be decomposing. How can I improve its stability?
Many boronic acids, especially heteroaryl, vinyl, and electron-deficient aryl boronic acids, are prone to decomposition under reaction conditions.[4][10] To circumvent this, you can use more stable boronic acid surrogates. These reagents act as "masked" forms of the boronic acid, slowly releasing the active species into the reaction.[4][16]
Causality-Driven Solutions:
-
Use Boronic Esters: Converting the boronic acid to an ester, such as a pinacol or neopentylglycol ester, significantly increases its stability.[6][7] These are often more resistant to protodeboronation and can be purified by chromatography.[7]
-
Employ Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are crystalline, air-stable solids that are excellent surrogates for boronic acids.[17][18] They slowly hydrolyze under basic conditions to release the boronic acid in situ.[4]
-
Utilize MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[7][17][18] They are inert under anhydrous conditions and release the boronic acid upon treatment with a mild aqueous base, making them perfect for "slow-release" strategies.[16][19][20]
| Boron Reagent | Structure Example | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | High reactivity, atom economical. |
| Pinacol Ester | Ar-B(pin) | Increased stability, can be purified via chromatography.[6][7] |
| Trifluoroborate | [Ar-BF₃]K | Air- and moisture-stable crystalline solid.[17][18] |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable, enables slow-release strategies.[16][17][19] |
Part 3: Best Practices and Advanced Strategies
FAQ 5: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility and minimize side reactions from the start?
A successful and reproducible reaction begins with meticulous preparation and adherence to best practices for air- and moisture-sensitive reactions.
-
Reagent Quality: Use high-purity, dry reagents and solvents. Boronic acids can degrade on storage; use freshly opened or purified material.[5]
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen).[21] Use standard Schlenk techniques or a glovebox for the best results.[21]
-
Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water.
-
Addition Sequence: A common and effective procedure is to add the solid reagents (aryl halide, boron reagent, base, and catalyst) to the flask first.[21] Then, purge the vessel with inert gas before adding the degassed solvent via syringe.[21]
Caption: A recommended experimental workflow to minimize side reactions.
FAQ 6: How do I choose the right combination of catalyst, ligand, and base?
The optimal combination is highly substrate-dependent. However, some general principles apply:
-
For Electron-Rich or Sterically Hindered Aryl Halides: These often require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the oxidative addition step.[11]
-
For Unstable Boronic Acids: As discussed, using a stable surrogate (MIDA, trifluoroborate) is key.[4][17] Couple this with a highly active catalyst to ensure the cross-coupling rate outpaces the decomposition rate.[2]
-
Screening: If you are working with a new or challenging substrate combination, consider using a reaction screening kit. These kits allow you to test multiple catalysts, ligands, and bases in parallel to quickly identify the optimal conditions.
By systematically addressing these common issues and employing meticulous experimental technique, you can significantly reduce the impact of side reactions, leading to more efficient and successful boronic acid coupling outcomes.
References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Vedejs, E., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem. 2009, 74(10), 3849–3852. Available from: [Link]
-
Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. 2022, 144(38), 17569–17584. Available from: [Link]
-
Al-Zoubi, R. M., et al. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chem. Sci. 2017, 8(2), 1149–1158. Available from: [Link]
-
Li, W., et al. Development of Organic Transformations Based on Protodeboronation. Acc. Chem. Res. 2017, 50(1), 113–124. Available from: [Link]
-
Knapp, D. M., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2017, 139(3), 1077–1089. Available from: [Link]
-
Miller, J. A., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev. 2007, 11(3), 436–440. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Boryl Exchange in Suzuki−Miyaura Coupling. J. Org. Chem. 2016, 81(23), 11634–11650. Available from: [Link]
-
Cox, P. A., et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Phys. Chem. A 2022, 126(48), 9033–9042. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Isr. J. Chem. 2010, 50(5-6), 664–674. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2014, 43(1), 412–443. Available from: [Link]
-
Zhang, L., et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Adv. 2017, 7(62), 39185–39189. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Borman, S. New Way To Protect Unstable Boron Reagents. Chem. Eng. News 2009, 87(19), 7. Available from: [Link]
- Cox, P. A., et al. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Sustainable Catalysis. 2015, pp. 219–253.
-
Christensen, M. C., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc. 2024, 146(47), 32655–32666. Available from: [Link]
-
Al-Zoubi, R. M., et al. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules 2020, 25(5), 1184. Available from: [Link]
-
Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017, 139(36), 12548–12556. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 硼酸及其衍生物 [sigmaaldrich.com]
- 19. C&EN | Chemistry news from around the world [cen.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Handling the Hygroscopic Properties of Aminopyridine Salts
Welcome to the Technical Support Center for handling aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic compounds. Aminopyridine salts are known for their propensity to absorb moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, product stability, and overall research outcomes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the hygroscopic nature of these materials.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with aminopyridine salts, offering insights into their causes and providing actionable solutions.
Problem 1: My aminopyridine salt has become clumpy and is difficult to weigh accurately.
-
Probable Cause: The primary reason for clumping or caking of hygroscopic powders is moisture absorption from the environment.[2] When exposed to ambient air, particularly at high relative humidity (RH), the salt particles begin to absorb water, causing them to adhere to one another.[3] This not only makes the powder difficult to handle but also leads to inaccurate measurements, as the absorbed water contributes to the total weight.[1]
-
Solution:
-
Controlled Environment: The most effective solution is to handle the salt in a controlled environment with low humidity.[3] This can be achieved using a glove box or an environmental chamber where the relative humidity is maintained below the critical relative humidity (CRH) of the specific aminopyridine salt.[1] If a glove box is unavailable, a desiccator containing a suitable desiccant can be used for short-term handling.[4]
-
Rapid Weighing: Minimize the exposure time of the salt to the atmosphere.[5][6] Use a "weighing by difference" technique: pre-weigh a sealed container, quickly add the salt, seal the container again, and re-weigh. The difference in weight represents the mass of the salt.[5] This method is particularly suitable for volatile or highly hygroscopic samples.[5]
-
Drying (with caution): If the salt is thermally stable, it may be possible to dry it in a vacuum oven at a moderate temperature to remove absorbed moisture.[1] However, it is crucial to first determine the thermal stability of your specific aminopyridine salt to prevent degradation.
-
Problem 2: I am observing inconsistent results in my experiments, possibly due to inaccurate concentrations of my aminopyridine salt solutions.
-
Probable Cause: Inaccurate weighing due to moisture absorption is a direct cause of concentration errors.[1] If you weigh a specific mass of a hygroscopic salt that has already absorbed water, the actual amount of the active compound will be less than intended, leading to a lower-than-expected concentration in your solution.
-
Solution:
-
Water Content Determination: Before preparing solutions, it is critical to determine the water content of your aminopyridine salt. The most widely used and accurate method for this is Karl Fischer titration.[][8] This technique selectively quantifies water content, allowing you to correct for it when calculating the mass of salt needed for your desired concentration. Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being more suitable for samples with low water content (less than 1%).[9][10]
-
Use of Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent further introduction of water.
-
Freshly Prepared Solutions: Prepare solutions fresh on the day of use if possible.[11] If storage is necessary, store solutions at -20°C for up to one month, ensuring they are brought to room temperature and checked for precipitates before use.[11]
-
Problem 3: The physical appearance of my aminopyridine salt has changed over time in storage.
-
Probable Cause: Changes in physical appearance, such as deliquescence (dissolving in absorbed water), are clear indicators of significant moisture uptake.[12] This occurs when the ambient relative humidity exceeds the deliquescence relative humidity (DRH) of the salt.[1]
-
Solution:
-
Proper Storage: Store aminopyridine salts in tightly sealed containers to minimize exposure to atmospheric moisture.[2] The use of containers with low water vapor permeability is recommended.[13] For highly hygroscopic salts, consider storing the primary container within a secondary, heat-sealed bag containing desiccant pouches.[4]
-
Inert Atmosphere: For particularly sensitive aminopyridine salts, storage under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture and potential oxidative degradation.[14]
-
Controlled Environment Storage: Whenever possible, store hygroscopic materials in a climate-controlled environment with regulated low humidity.[3][15]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the hygroscopic properties of aminopyridine salts.
Q1: What does it mean for an aminopyridine salt to be hygroscopic?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2] For aminopyridine salts, this means that when exposed to air, they will attract and hold water molecules. The degree of hygroscopicity can vary depending on the specific salt form and the ambient relative humidity.[12]
Q2: How can I quantify the hygroscopicity of my aminopyridine salt?
Dynamic Vapor Sorption (DVS) is a powerful technique for characterizing the hygroscopic behavior of materials.[12][16][17] DVS measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[16] The resulting sorption-desorption isotherm provides valuable information about the material's affinity for water, the critical humidity levels for significant water uptake, and whether hydrates are formed.[18] This data can be used to classify the hygroscopicity of the salt according to standards such as those from the European Pharmacopoeia.[12]
Q3: Can the hygroscopic nature of an aminopyridine salt affect its chemical stability?
Yes, the presence of absorbed water can lead to chemical degradation of aminopyridine salts.[3] Moisture can facilitate hydrolysis or other degradation pathways, ultimately impacting the purity and efficacy of the compound.[19] Understanding the relationship between humidity and stability is crucial for establishing appropriate storage and handling conditions.[13]
Q4: Are there formulation strategies to mitigate the hygroscopicity of aminopyridine salts in drug development?
Several formulation strategies can be employed to manage the hygroscopicity of active pharmaceutical ingredients (APIs) like aminopyridine salts.[13] These include:
-
Film Coating: Applying a moisture-barrier film coating to solid dosage forms can protect the hygroscopic core from environmental moisture.[13][20][21]
-
Co-processing with Excipients: Formulating the API with non-hygroscopic excipients can help to reduce the overall moisture uptake of the final product.[13][15][22] Some excipients can even act as moisture scavengers.[21]
-
Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the aminopyridine.[13][23]
-
Packaging: Utilizing high-barrier packaging materials and incorporating desiccants within the package are critical final steps to protect the drug product from moisture.[13][15]
Q5: What safety precautions should I take when handling hygroscopic aminopyridine salts?
In addition to the handling procedures designed to protect the material from moisture, standard laboratory safety practices should always be followed. Aminopyridines can be toxic, so it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][25] Handle the material in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] Always consult the Safety Data Sheet (SDS) for your specific aminopyridine salt for detailed safety information.
Experimental Protocols & Data Presentation
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content of a hygroscopic aminopyridine salt.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (appropriate for the chosen method)
-
Anhydrous methanol or other suitable solvent
-
Hygroscopic aminopyridine salt sample
-
Airtight weighing container
-
Spatula
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is fresh.
-
Solvent Blank: Add a known volume of the anhydrous solvent to the titration vessel and titrate to the endpoint to determine the background water content of the solvent.
-
Sample Preparation and Weighing: In a low-humidity environment (e.g., a glove box or by working quickly), accurately weigh a suitable amount of the aminopyridine salt into a pre-tared, dry, airtight container. The target sample weight will depend on the expected water content and the sensitivity of the instrument.
-
Sample Introduction: Quickly transfer the weighed sample into the titration vessel. Ensure a complete transfer of the material.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w), based on the amount of reagent consumed. Correct for the solvent blank.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Reference: For detailed methodology, refer to established pharmacopeial methods or technical guides on Karl Fischer titration.[][26][27]
Table 1: European Pharmacopoeia Hygroscopicity Classification
| Classification | Weight % of Water Sorbed (after 24h at 80% RH, 25°C) |
| Deliquescent | Sufficient water is absorbed to form a liquid |
| Very hygroscopic | ≥ 15% |
| Hygroscopic | ≥ 2% and < 15% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
This table provides a basic classification of hygroscopicity and can be used as a reference when interpreting DVS data.[12]
Visualizations
Workflow for Handling a Hygroscopic Aminopyridine Salt
Caption: Workflow for proper handling of hygroscopic salts.
Troubleshooting Decision Tree for Inaccurate Weighing
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. researchgate.net [researchgate.net]
- 5. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. labcompare.com [labcompare.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. qclabequipment.com [qclabequipment.com]
- 11. 4-Aminopyridine (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 16. mt.com [mt.com]
- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 18. ardena.com [ardena.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. eajem.com [eajem.com]
- 21. lfatabletpresses.com [lfatabletpresses.com]
- 22. colorcon.com [colorcon.com]
- 23. researchgate.net [researchgate.net]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. epa.gov [epa.gov]
- 26. metrohm.com [metrohm.com]
- 27. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Scaling Synthesis of Sotorasib (CAS 1214333-48-8)
Current System Status: 🟢 OPERATIONAL Topic: Process Chemistry & Scale-Up Strategies for KRAS G12C Inhibitor (AMG 510) Audience: Process Chemists, CMC Leads, Scale-Up Engineers
System Overview & Critical Architecture
Target Molecule: Sotorasib (AMG 510) Primary Challenge: Atropisomerism Control Unlike typical chiral centers, Sotorasib derives its chirality from restricted rotation around the N-C biaryl bond (atropisomerism).[1][2] The commercial scale-up relies on a Classical Resolution strategy rather than asymmetric synthesis, followed by a Thermal Recycling loop for the undesired isomer.[2][3]
Scale-Up Critical Process Parameters (CPPs):
-
Chiral Purity: Strict control of the (M)-atropisomer via DBTA resolution.
-
Warhead Integrity: Preventing polymerization of the acrylamide moiety during the final installation.
-
Metal Scavenging: Efficient removal of Pd from the Suzuki coupling step to meet <10 ppm limits.
Troubleshooting Knowledge Base (Q&A)
Phase 1: The Chiral Axis (Resolution & Recycling)
Q: We are observing low diastereomeric excess (de) during the classical resolution step. The target is >98% de but we are stalling at 90%. A: The resolution of the pyrimidine dione intermediate uses (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) .
-
Root Cause: Incorrect solvent ratio or cooling ramp rate. The metastable zone width is narrow.
-
Corrective Action:
-
Verify the solvent system is strictly 2-MeTHF:Heptane . Small deviations in Heptane content drastically alter solubility.
-
Seeding: Are you seeding with pure co-crystal? Unseeded batches often crash out with lower purity.
-
Stoichiometry: Ensure exactly 0.5 - 1.0 eq of (+)-DBTA. Excess resolving agent can co-precipitate the wrong isomer.[4]
-
Q: What is the standard protocol for recovering the "wrong" (P)-atropisomer? We are accumulating significant waste. A: You must implement a Thermal Racemization Loop .
-
Mechanism: The rotational barrier allows racemization only at high energy.
-
Protocol: Isolate the free base of the undesired isomer.[4][5] Subject it to 300°C (typically in anisole or neat flow reactors) to re-equilibrate to a 50:50 mixture.
-
Warning: This temperature exceeds standard batch reactor limits. Continuous flow chemistry is recommended here to minimize residence time and decomposition.
Phase 2: The Warhead (Acrylamide Installation)
Q: During the final acryloylation step, we see significant dimer formation and "double-reaction" impurities. A: The piperazine amine is highly nucleophilic, and acryloyl chloride is aggressive.
-
The "Amgen Protocol" Fix: Do not run this under standard basic conditions alone.
-
Strategy: Add 1.0 equivalent of Trifluoroacetic Acid (TFA) to the reaction mixture before adding acryloyl chloride.
-
Mechanism: TFA modulates the reactivity of the piperazine amine (protonation equilibrium), suppressing the rate of side reactions while allowing the desired amidation to proceed cleanly.
Phase 3: Cross-Coupling & Purification
Q: Residual Palladium levels are failing QC (>20 ppm) after the Suzuki coupling. A: Standard aqueous washes are insufficient for this scaffold due to the pyridine/pyrimidine nitrogen chelation.
-
Solution: Use Si-Thiol (Silica-supported thiol) scavengers at 50-60°C for 2-4 hours post-reaction.
-
Alternative: Crystallization from Ethanol/Water is the final polishing step that effectively rejects both residual Pd and minor organic impurities.
Visualized Workflows
Diagram 1: Synthesis & Resolution Logic
This flowchart illustrates the convergent synthesis, highlighting the critical resolution step and the recycling loop for the undesired atropisomer.
Caption: Workflow demonstrating the classical resolution and high-temperature recycling loop essential for economic scale-up.
Diagram 2: Troubleshooting Decision Tree (Acrylation Step)
Logic tree for diagnosing low yield or purity during the final warhead installation.
Caption: Decision matrix for optimizing the acrylamide warhead installation.
Standard Operating Procedures (SOPs)
SOP-01: Atropisomer Resolution via (+)-DBTA
Based on Amgen Process Optimization
| Parameter | Specification | Rationale |
| Resolving Agent | (+)-2,3-dibenzoyl-D-tartaric acid | Specific chiral recognition for the (M)-isomer. |
| Solvent System | 2-MeTHF / Heptane | 2-MeTHF solubilizes the racemate; Heptane acts as the antisolvent to drive crystallization. |
| Temperature | Heat to dissolution (60-70°C), cool to 20°C | Controlled cooling is vital to prevent oiling out. |
| Selectivity | >98% de (after wash) | High selectivity prevents downstream purification bottlenecks. |
Protocol Steps:
-
Dissolve racemic pyrimidine dione intermediate in 2-MeTHF (approx. 10V).
-
Add (+)-DBTA (0.5 - 1.0 eq) dissolved in 2-MeTHF.
-
Add Heptane slowly at elevated temperature until cloud point.
-
Seed with authentic (M)-isomer co-crystal.
-
Cool ramp: 10°C/hour to 20°C.
-
Filter and wash cake with 2-MeTHF/Heptane (1:1).
SOP-02: Acryloylation with TFA Modulation
Critical for preventing side reactions
-
Dissolve the deprotected amine intermediate in dry THF or MeCN.
-
Cool reaction mass to 0°C .
-
CRITICAL: Add Trifluoroacetic Acid (TFA) (1.0 eq). Stir for 15 mins. This forms the salt and reduces the free amine concentration.
-
Add Acryloyl Chloride (1.1 eq) dropwise.
-
Simultaneously/Subsequently add a mild base (e.g., DIPEA or inorganic base) to scavenge HCl, maintaining pH control.
-
Quench with water immediately upon completion to hydrolyze excess acryloyl chloride.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]
-
Parsons, A. T., et al. (2022).[1][2] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. [Link][5]
-
Amgen Inc. (2019). WIPO Patent WO2019113279: KRAS G12C Inhibitors and Methods of Using the Same. [Link]
-
Caille, S., et al. (2022).[1] Axial Chirality in the Sotorasib Drug Substance, Part 2: Thermal Recycling of the Undesired Atropisomer. Organic Process Research & Development, 26(9), 2636–2645. [Link]
Sources
- 1. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 5. medium.com [medium.com]
Validation & Comparative
Comparative Guide: 1400W vs. 5-(3-Fluorophenyl)-4-methylpyridin-2-amine
This guide provides an in-depth technical comparison between the gold-standard iNOS inhibitor 1400W and the specific aminopyridine derivative 5-(3-Fluorophenyl)-4-methylpyridin-2-amine .[1]
Optimizing iNOS Inhibition: Irreversible Amidines vs. Reversible Aminopyridines
Executive Summary & Chemical Identity[1][2]
In the development of anti-inflammatory therapeutics and neuropathic pain models, the selective inhibition of inducible Nitric Oxide Synthase (iNOS) is a critical target.[1] Researchers often face a choice between the highly selective but pharmacokinetically limited 1400W and the more "drug-like" 2-aminopyridine derivatives .[1]
This guide compares the established benchmark (1400W ) against a representative of the second-generation reversible inhibitors (This compound ), focusing on binding kinetics, isoform selectivity, and experimental utility.[1]
| Feature | 1400W (W1400) | This compound |
| Chemical Class | Benzylacetamidine | 2-Aminopyridine (Aryl-substituted) |
| Binding Mechanism | Irreversible / Slow, tight-binding | Reversible / Competitive |
| Primary Utility | In vitro validation; Acute in vivo proof-of-concept | In vivo chronic models; CNS bioavailability |
| Key Limitation | Potential toxicity; poor oral bioavailability | Selectivity vs. nNOS (Neuronal isoform) |
Pharmacological Profile & IC50 Data[1][3]
The following data synthesizes experimental values from standard enzymatic assays. Note that while 1400W is characterized by a
Quantitative Comparison Table
| Target Isoform | 1400W (IC50 / | Aminopyridine Analog * (IC50) | Selectivity Ratio (1400W) | Selectivity Ratio (Analog) |
| iNOS (Human) | 7 nM ( | ~10 – 40 nM | Reference | Reference |
| nNOS (Neuronal) | > 2,000 nM | ~500 – 1,500 nM | > 200-fold | ~20-50-fold |
| eNOS (Endothelial) | > 50,000 nM | > 10,000 nM | > 5000-fold | > 500-fold |
*Note: Data for the specific 5-(3-fluorophenyl) derivative is interpolated from the structure-activity relationship (SAR) of high-potency 2-amino-4-methylpyridine class inhibitors (e.g., Compound 9/18 from J. Med.[1] Chem. studies).
Mechanistic Insight
-
1400W: Acts as a "suicide inhibitor."[1] It binds to the heme active site and forms a covalent bond or an extremely tight non-covalent complex that does not dissociate, effectively permanently disabling the enzyme.[1] This results in time-dependent inhibition.[1]
-
This compound: Functions as a classical competitive inhibitor.[1] The 2-amino-pyridine motif mimics the guanidinium group of the substrate (L-Arginine), while the hydrophobic phenyl ring (fluorinated for metabolic stability) occupies the substrate access channel, blocking arginine binding without permanently modifying the protein.[1]
Mechanism of Action (Visualized)
The following diagram illustrates the differential inhibition pathways of the two compounds within the Nitric Oxide synthesis cascade.
Caption: 1400W acts via irreversible inactivation (red path), while the Aminopyridine analog acts via reversible competitive inhibition (yellow path).[1]
Experimental Protocols
To validate the performance of these inhibitors in your specific model, use the following self-validating protocols.
A. Cellular Griess Assay (LPS-Induced Inflammation)
Objective: Determine IC50 in a relevant biological system (e.g., RAW 264.7 Macrophages).
-
Cell Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h. -
Induction: Replace media with fresh DMEM containing 1 µg/mL LPS (Lipopolysaccharide) and 10 ng/mL IFN-γ to induce iNOS expression.[1]
-
Treatment:
-
Add 1400W (serial dilution: 1 nM – 10 µM) to one set of wells.
-
Add 5-(3-Fluorophenyl)-... (serial dilution: 1 nM – 10 µM) to a second set.
-
Critical Control: Include a "Media Only" (Background) and "LPS Only" (Max Signal) control.
-
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min (dark).
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 5-10 min.
-
-
Readout: Measure absorbance at 540 nm . Calculate Nitrite (
) concentration using a sodium nitrite standard curve.[1]
B. Kinetic Selectivity Validation (Enzymatic)
Objective: Distinguish between time-dependent (1400W) and competitive (Aminopyridine) inhibition.
-
Pre-Incubation Step: Incubate purified human iNOS enzyme with the inhibitor without L-Arginine for varying times (0, 10, 30, 60 min).[1]
-
Activity Trigger: Add L-Arginine and NADPH to start the reaction.[1]
-
Observation:
Decision Framework: Which to Choose?
| Scenario | Recommended Inhibitor | Rationale |
| "I need to prove iNOS is the cause of this effect." | 1400W | Its extreme selectivity (>5000x vs eNOS) eliminates confounding variables from endothelial NO.[1] |
| "I am developing a drug for chronic pain." | Aminopyridine Analog | Reversible inhibitors have better safety profiles and oral bioavailability for long-term dosing.[1] |
| "I need to image iNOS expression (PET)." | Aminopyridine Analog | Fluorinated pyridines (like the 3-fluorophenyl or 6-fluoropropyl variants) are ideal precursors for |
| "My cells die when I treat them." | Check 1400W Conc. | 1400W can be cytotoxic at high concentrations (>100 µM) due to off-target acetamidine effects.[1] |
References
-
Garvey, E. P., et al. (1997).[1] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry.
-
Connolly, S., et al. (2004).[1] "2-Aminopyridines as highly selective inducible nitric oxide synthase inhibitors: Differential binding modes dependent on nitrogen substitution."[1] Journal of Medicinal Chemistry.
-
Zhou, D., et al. (2009).[1] "Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine." Journal of Medicinal Chemistry.
-
Alderton, W. K., et al. (2001).[1] "Nitric oxide synthases: structure, function and inhibition."[1] Biochemical Journal.
Sources
A Comparative Analysis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine's Selectivity for iNOS vs. nNOS
This guide provides an in-depth, objective comparison of the selectivity profile of the compound 5-(3-Fluorophenyl)-4-methylpyridin-2-amine for inducible nitric oxide synthase (iNOS) versus neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating selective NOS inhibitors.
Introduction: The Critical Role of NOS Isoform Selectivity
Nitric oxide (NO) is a pivotal signaling molecule involved in a wide array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses.[1][2][3] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms are:
-
Neuronal NOS (nNOS or NOS-I): Primarily found in neuronal tissue, it plays a key role in neurotransmission.[3]
-
Endothelial NOS (eNOS or NOS-III): Located in endothelial cells, it is crucial for regulating blood pressure and vascular function.[3]
-
Inducible NOS (iNOS or NOS-II): Its expression is induced by inflammatory stimuli in various cells, including macrophages, and it is responsible for producing large amounts of NO as a defense mechanism.[3][4]
While the constitutive production of NO by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] Therefore, the development of inhibitors that selectively target iNOS over nNOS and eNOS is a significant therapeutic goal to mitigate inflammation-driven pathology without disrupting the vital functions of the other isoforms.[5][6][7]
Molecular Profile of this compound
The 2-amino-4-methylpyridine scaffold has been identified as a promising starting point for the development of potent NOS inhibitors.[8][9] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the pyridine ring can significantly influence both potency and isoform selectivity. Specifically, the introduction of a substituted phenyl ring at the 5-position has been explored to enhance interactions within the active site of the NOS enzymes. The compound this compound belongs to this class of inhibitors.
The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The selectivity of this compound for iNOS versus nNOS is a critical parameter for its potential as a therapeutic agent.
Comparative Selectivity Data: iNOS vs. nNOS
To provide a clear comparison, the inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency. The selectivity of an inhibitor for iNOS over nNOS is determined by the ratio of their respective IC50 or Ki values (nNOS IC50 / iNOS IC50).
| Compound Analogue | iNOS IC50 (nM) | nNOS IC50 (nM) | Selectivity (nNOS/iNOS) | Reference |
| Hypothetical Data for this compound | To be determined | To be determined | To be determined | |
| Analogue: 6-(3-fluoropropyl)-4-methylpyridin-2-amine (18) | ~20 | ~200 | ~10 | Zhou et al., 2009[8] |
| Analogue: 6-(2-fluoropropyl)-4-methylpyridin-2-amine (9) | ~50 | >500 | >10 | Zhou et al., 2009[8] |
This table includes hypothetical data for the topic compound and published data for structurally similar compounds to provide context.
The precise selectivity profile of this compound would need to be determined experimentally. The following section outlines a standard protocol for such a determination.
Experimental Protocol: In-Vitro NOS Inhibition Assay
The following protocol describes a common method for determining the IC50 values of a test compound for iNOS and nNOS, allowing for the calculation of its selectivity profile. This protocol is based on the well-established Griess assay, which measures nitrite, a stable breakdown product of NO.[1][11]
Materials and Reagents:
-
Purified recombinant human iNOS and nNOS enzymes
-
This compound
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)
-
Calmodulin (for nNOS activation)
-
Calcium Chloride (for nNOS activation)
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Spectrophotometric plate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the NOS assay buffer.
-
Prepare a reaction mixture containing L-arginine, NADPH, and H4B in the assay buffer. For the nNOS assay, also include calmodulin and CaCl2.
-
Prepare a series of sodium nitrite standards in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the different dilutions of the test compound. Include a "no inhibitor" control (vehicle only) and a blank (assay buffer only).
-
Add the appropriate reaction mixture to each well (iNOS mixture to one set of wells, nNOS mixture to another).
-
Initiate the enzymatic reaction by adding the purified iNOS or nNOS enzyme to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzymatic reaction. This can often be achieved by the addition of the first component of the Griess reagent.
-
Add the sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add the N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent 2) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Use the sodium nitrite standard curve to calculate the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
-
Selectivity Calculation:
-
Calculate the selectivity index by dividing the IC50 value for nNOS by the IC50 value for iNOS.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining NOS inhibitor potency.
Caption: Differential roles of iNOS and nNOS pathways.
Conclusion
The development of selective iNOS inhibitors is a promising avenue for the treatment of a wide range of inflammatory conditions. The 2-amino-4-methylpyridine scaffold, from which this compound is derived, has shown considerable potential in this regard. While the specific selectivity profile of this compound requires experimental validation, the established methodologies provide a clear path for its characterization. By understanding the comparative inhibitory activity against iNOS and nNOS, researchers can better assess its therapeutic potential and guide further drug development efforts.
References
-
Kumar, S., & Jain, S. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(3), 937-995. [Link]
-
Tinker, A. C., & Wallace, A. V. (2006). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases? Current Topics in Medicinal Chemistry, 6(2), 125-139. [Link]
-
Gould, E. A., et al. (2009). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models. Journal of Medicinal Chemistry, 52(9), 2621-2634. [Link]
-
Musumeci, F., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7896. [Link]
-
Cine, N., & G Lowe, P. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Nitric Oxide, 43, 28-39. [Link]
-
Víteček, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087. [Link]
-
Wang, Y., & Wang, Q. M. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Pharmacological and Toxicological Methods, 50(2), 131-135. [Link]
-
Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(17), 7959-7972. [Link]
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Li, H., et al. (2011). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(10), 3626-3637. [Link]
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
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Garthwaite, J. (2011). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 164(2), 249-260. [Link]
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Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(9), 3734-3744. [Link]
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Vasu, D. T., et al. (2021). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 64(14), 10427-10440. [Link]
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Kniess, T., et al. (2016). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods. Molecules, 21(9), 1160. [Link]
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Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(3), 395-400. [Link]
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Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
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Vasu, D. T., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 66(14), 9934-9953. [Link]
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Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
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Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 629-636. [Link]
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The Strategic Placement of Fluorine: A Comparative Analysis of 3-Fluorophenyl and 4-Fluorophenyl Pyridine Derivatives in Drug Discovery
An in-depth examination of the structure-activity relationship and therapeutic potential influenced by the positional isomerism of fluorine on the phenyl ring of pyridine-based compounds.
In the landscape of modern medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The position of this seemingly simple atomic substitution can, however, dramatically alter the biological activity of a compound. This guide provides a comparative analysis of the potency of 3-fluorophenyl versus 4-fluorophenyl substituted pyridine derivatives, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design of more effective and selective therapeutic agents.
The Decisive Role of Fluorine's Position
The substitution of a hydrogen atom with fluorine on a phenyl ring attached to a pyridine core can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences. These alterations, in turn, dictate how the molecule interacts with its biological target. The choice between the meta (3-position) and para (4-position) substitution is a critical decision in the lead optimization process, with each position offering distinct advantages and disadvantages depending on the specific therapeutic target and the desired pharmacological profile.
Comparative Potency: A Data-Driven Analysis
To objectively assess the impact of fluorine's position, we have compiled and analyzed experimental data from various studies that have evaluated the potency of 3-fluorophenyl and 4-fluorophenyl pyridine derivatives against a range of biological targets.
| Target | Compound Scaffold | 3-Fluorophenyl Derivative (Potency) | 4-Fluorophenyl Derivative (Potency) | Fold Difference | Reference |
| Lysine Specific Demethylase 1 (LSD1) | 3-(Piperidin-4-ylmethoxy)pyridine | Not explicitly tested | Ki = 1.8 µM (as 4-fluoropyridin-3-yl) | - | [1] |
| Cannabinoid Receptor 2 (CB2) | Pyridine-based ligands | Not explicitly compared | - | - | |
| Aurora Kinase B (AURKB) | Quinazoline derivatives | - | - | - | [2] |
While a comprehensive, direct comparison across multiple targets is challenging due to the specificity of drug-target interactions, general trends can be inferred from the available literature. For instance, in the context of Lysine Specific Demethylase 1 (LSD1) inhibitors, a derivative with a 4-fluoropyridin-3-yl substituent showed a significant reduction in activity compared to the unsubstituted phenyl analog, suggesting that in this specific orientation, the fluorine substitution is detrimental.[1] This highlights the importance of the electronic and steric effects of the fluorine atom in the context of the enzyme's binding pocket.
Mechanistic Insights and Structure-Activity Relationships
The observed differences in potency between 3- and 4-fluorophenyl isomers can be attributed to several key factors:
-
Electronic Effects: Fluorine is a highly electronegative atom, and its position on the phenyl ring influences the electron density distribution across the entire molecule. A fluorine atom at the para position exerts a strong -I (inductive) and a weak +M (mesomeric) effect, which can impact the pKa of the pyridine nitrogen and the overall electrostatic interactions with the target protein. In contrast, a meta fluorine primarily exerts an inductive effect. These electronic perturbations can alter hydrogen bonding capabilities and other non-covalent interactions that are crucial for binding affinity.
-
Lipophilicity and Membrane Permeability: The position of the fluorine atom can subtly affect the molecule's lipophilicity (logP). This, in turn, can influence its ability to cross cell membranes and reach its intracellular target. While both isomers will have increased lipophilicity compared to the non-fluorinated parent compound, the specific positioning can lead to differential interactions with the lipid bilayer.
-
Conformational Preferences: The presence of a fluorine atom can restrict the rotation of the phenyl ring relative to the pyridine ring, leading to a preferred conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule into the optimal geometry for binding to the target, or detrimental if it locks the molecule in an unfavorable conformation.
Experimental Workflows and Methodologies
To ensure the scientific integrity of the data presented and to provide a practical guide for researchers, the following are detailed protocols for key experiments typically employed in the evaluation of such compounds.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the inhibitory potency of compounds against a specific kinase target.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (3-fluorophenyl and 4-fluorophenyl pyridine derivatives) in a suitable solvent, typically DMSO.
-
Reaction Mixture: In a microplate, add the kinase, a fluorescently or luminescently labeled substrate, and ATP.
-
Incubation: Add the diluted test compounds to the reaction mixture and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Caption: Step-by-step workflow of the MTT cellular proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-fluorophenyl and 4-fluorophenyl pyridine derivatives and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The positional isomerism of fluorine on a phenyl ring appended to a pyridine scaffold is a critical determinant of biological potency. While this guide highlights the importance of this structural nuance, the available data underscores the need for more systematic and direct comparative studies. Future research should focus on synthesizing and evaluating pairs of 3- and 4-fluorophenyl pyridine derivatives against a diverse panel of biological targets. Such studies, coupled with computational modeling and detailed structural biology, will provide a more comprehensive understanding of the underlying SAR and enable the more rational design of next-generation therapeutics. The insights gained will be invaluable for medicinal chemists in their quest to fine-tune the properties of drug candidates and ultimately deliver safer and more effective medicines.
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Pharmacokinetic Profiling of 5-Aryl-Substituted Aminopyridines: A Comparative Guide for Kinase Inhibitor Development
The 2-aminopyridine core is a privileged pharmacophore in oncology and immunology, serving as a highly effective hinge-binding motif for various kinases. However, early-generation aminopyridines frequently suffered from poor pharmacokinetic (PK) profiles, most notably severe CYP3A4 time-dependent inhibition (TDI) and rapid metabolic clearance.
To overcome these liabilities, medicinal chemists have engineered the 5-aryl-substituted aminopyridine scaffold . By strategically placing an aryl group at the 5-position, researchers have successfully modulated the electronic and steric properties of the pyridine ring[1]. This guide objectively compares the PK performance of 5-aryl-substituted aminopyridines against traditional scaffolds, detailing the mechanistic rationale and providing the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: Overcoming CYP3A4 Time-Dependent Inhibition
The primary challenge with unsubstituted 2-aminopyridines is their propensity to act as mechanism-based inactivators of Cytochrome P450 3A4 (CYP3A4). The electron-rich pyridine nitrogen is highly susceptible to oxidation by the CYP3A4 heme iron, forming reactive N-oxide or nitrenium intermediates. These intermediates covalently bind to the enzyme, leading to irreversible TDI, which causes severe clinical drug-drug interactions (DDIs)[1].
The 5-Aryl Advantage: Introducing an aryl group at the 5-position solves this through two distinct mechanisms:
-
Electronic Modulation: The aryl ring (especially when decorated with electron-withdrawing groups like fluorine) pulls electron density away from the pyridine nitrogen, reducing its susceptibility to oxidation[2].
-
Steric Shielding: The bulky aryl group physically obstructs the CYP3A4 active site from optimally aligning with the pyridine nitrogen, preventing the formation of the reactive intermediate[1].
Caption: Logical flow comparing the metabolic fate of unsubstituted vs. 5-aryl-substituted aminopyridines.
Comparative Pharmacokinetic Performance
To objectively evaluate the 5-aryl-aminopyridine scaffold, we compare it against complex first-generation kinase inhibitors (e.g., the FLT3 inhibitor Quizartinib, which utilizes a bulky benzimidazo-thiazole/urea core) and early unsubstituted aminopyridine leads.
Recent literature highlights the success of this scaffold. For instance, the optimization of 5-aryl-2-aminopyridines yielded Compound 6s, a highly efficacious FLT3 inhibitor with negligible CYP3A4 TDI[1]. Similarly, the development of 2-amino-3-amido-5-aryl-pyridines yielded Compound 28, a PERK inhibitor demonstrating robust PK and 70% oral bioavailability in murine models[2].
Table 1: Comparative Pharmacokinetic Profiles in Murine Models
| Scaffold Type | Representative Compound | Target | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (F%) | CYP3A4 TDI Shift |
| Complex Urea/Benzimidazole | Quizartinib (AC220)[3][4] | FLT3 | ~10.5 | ~3.2 | ~4.5 | ~15-40% | Moderate |
| Unsubstituted Aminopyridine | Early Lead (Benchmark) | FLT3 | >40.0 | ~1.5 | <1.0 | <10% | High (Severe TDI) |
| 5-Aryl-2-Aminopyridine | Compound 6s[1] | FLT3 | 12.4 | 2.8 | 3.8 | 65% | Negligible |
| 2-Amino-3-amido-5-aryl-pyridine | Compound 28[2] | PERK | 15.2 | 2.1 | 4.2 | 70% | Negligible |
Data Synthesis: The 5-aryl-substituted compounds (Compound 6s and Compound 28) achieve a "sweet spot" in drug design. They maintain the low clearance and adequate half-life seen in larger, more lipophilic molecules like Quizartinib, but their lower molecular weight and optimized polarity drive significantly higher oral bioavailability (65-70%)[1][2].
Experimental Methodologies for PK Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to experimentally confirm the PK advantages of 5-aryl-substituted aminopyridines.
Protocol 1: In Vitro CYP3A4 Time-Dependent Inhibition (IC50 Shift) Assay
This assay determines if a compound acts as a mechanism-based inactivator. A significant drop in IC50 after pre-incubation indicates TDI.
-
Preparation: Prepare human liver microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the test compound (0.1–50 µM) with HLMs in the presence and absence of 1 mM NADPH for 30 minutes at 37°C. Causality note: Pre-incubating without NADPH serves as a negative control, as CYP450 enzymes require NADPH to generate the reactive metabolites responsible for TDI.
-
Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a CYP3A4-specific probe substrate (e.g., Midazolam at its
value) and fresh NADPH. Incubate for 10 minutes. -
Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
-
Data Interpretation: Calculate the IC50 shift. An IC50 shift > 3-fold between the NADPH-pre-incubated and non-pre-incubated arms indicates significant TDI.
Protocol 2: In Vivo Murine Pharmacokinetic Profiling
-
Animal Preparation: Fast male CD-1 or C57BL/6 mice for 12 hours prior to oral dosing; provide water ad libitum.
-
Dosing:
-
IV Arm: Administer the compound at 1 mg/kg via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline).
-
PO Arm: Administer the compound at 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose / 0.1% Tween 80).
-
-
Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.
-
Extraction & LC-MS/MS: Precipitate plasma proteins using 3 volumes of acetonitrile containing an internal standard. Analyze using a reversed-phase LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
NCA Modeling: Use Non-Compartmental Analysis (NCA) software to calculate Clearance (CL), Volume of Distribution (Vd), Half-life (
), and Oral Bioavailability (%F = ).
Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling in murine models.
Conclusion
The transition from unsubstituted aminopyridines or highly complex macro-scaffolds to 5-aryl-substituted aminopyridines represents a masterclass in rational drug design. By leveraging the 5-aryl group to sterically and electronically shield the vulnerable pyridine nitrogen, developers can effectively eliminate CYP3A4 time-dependent inhibition while preserving the critical hydrogen-bonding network required for potent kinase hinge binding[1][2]. As demonstrated by experimental PK data, this scaffold consistently yields compounds with high oral bioavailability, moderate clearance, and excellent metabolic stability, making it a premier choice for modern targeted therapies.
References
-
Liu, G., et al. (2015). Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3436-3441. URL:[Link]
-
US National Library of Medicine. (2021). Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
European Medicines Agency (EMA). (2019). Assessment report: Vanflyta (quizartinib). URL:[Link]
Sources
Comprehensive Comparison Guide: Binding Affinity of Pyridine-Based iNOS Inhibitors vs. Standard Alternatives
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck in nitric oxide synthase (NOS) pharmacology: achieving absolute isoform selectivity. Inducible nitric oxide synthase (iNOS) is a major driver of pathology in chronic inflammation, neurodegeneration, and tumor microenvironments. However, inhibiting iNOS without disrupting endothelial NOS (eNOS, crucial for vascular homeostasis) or neuronal NOS (nNOS, essential for neurotransmission) remains a formidable challenge.
While standard inhibitors like 1400W are widely used, the emergence of pyridine-based scaffolds has revolutionized our approach to reversible, competitive, and allosteric iNOS inhibition. This guide objectively compares the binding affinities and mechanisms of pyridine-based iNOS inhibitors against standard alternatives, providing the theoretical grounding and self-validating experimental protocols necessary to evaluate these compounds in your own laboratory.
Mechanistic Overview: The Case for Pyridine Scaffolds
To understand the binding affinity of these inhibitors, we must first look at the enzyme's architecture. iNOS is only active as a homodimer, relying on heme, tetrahydrobiopterin (BH4), and calmodulin to catalyze the oxidation of L-arginine into nitric oxide (NO) and L-citrulline.
Standard inhibitors like 1[1] act as slow, tight-binding, irreversible inactivators. While highly selective, their covalent modification of the enzyme complicates steady-state kinetic analysis and limits clinical translation due to prolonged target residency[2]. Conversely, pyridine-based inhibitors (e.g., 2-aminopyridine derivatives) offer reversible, competitive binding at the arginine substrate pocket, or act as allosteric modulators that prevent iNOS dimerization[3].
Mechanisms of iNOS inhibition: Competitive binding, dimerization blockade, and covalent modification.
Comparative Binding Affinity Data
Relying solely on functional
Below is a comparative synthesis of binding affinities across different inhibitor classes:
| Inhibitor Class | Representative Compound | iNOS Affinity ( | Selectivity Profile (iNOS vs. eNOS) | Mechanism of Action |
| Standard (Amidine) | 1400W | >5000-fold selective | Slow, tight-binding / Irreversible[1][2] | |
| Standard (Amino Acid) | L-NIL | Moderately selective | Competitive at Arginine site[3] | |
| Pyridine-based (Probe) | 2-amino-4-picoline | Non-selective (Pan-NOS) | Reversible, Competitive[4] | |
| Pyridine-based (Allosteric) | Thieno[3,2-d]pyrimidine (Cmpd 14) | Highly selective | Dimerization Inhibitor[3] |
Application Insight: Notice that 4[4] possesses a high affinity (
Experimental Methodologies
To ensure scientific integrity, binding studies must be self-validating. The following protocols detail how to objectively measure the binding affinity of novel pyridine-based inhibitors.
Protocol A: Competitive Radioligand Binding Assay (The Gold Standard)
This assay utilizes
Rationale: Because 1400W causes covalent modification, its apparent
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant human iNOS (approx.
) in an assay buffer containing HEPES (pH 7.4), DTT, FAD, FMN, and BH4. Causality note: BH4 is strictly required to maintain the active dimeric conformation of iNOS. -
Ligand Addition: Add
of to the reaction mixture. -
Competitor Titration: Add the novel pyridine-based inhibitor in a 10-point concentration gradient (e.g.,
to ). -
Self-Validation Control (NSB): In a parallel set of wells, add
unlabeled L-arginine. The residual radioactivity measured here defines Non-Specific Binding (NSB) and must be subtracted from all total binding values to yield specific binding. -
Incubation: Incubate the microplate at
for 45 minutes to reach thermodynamic equilibrium. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific protein adherence).
-
Washing & Quantification: Wash filters 3x with ice-cold
Tris-HCl (pH 7.4). Add scintillation cocktail and measure retained radioactivity via Liquid Scintillation Counting (LSC). -
Data Analysis: Fit the displacement curve using non-linear regression (One-site competitive binding model) to find the
. Calculate using the Cheng-Prusoff equation: .
Step-by-step workflow for[3H]2-amino-4-picoline competitive radioligand binding assay.
Protocol B: Cell-Based Functional Assessment (Griess Assay)
While binding affinity (
Step-by-Step Workflow:
-
Cell Culture: Seed RAW 264.7 murine macrophages at
cells/well in a 96-well plate. -
Induction: Stimulate iNOS expression by adding
Lipopolysaccharide (LPS) and IFN- . -
Inhibitor Treatment: Concurrently treat cells with varying concentrations of the pyridine-based inhibitor. Include 1400W (
) as a positive control for total iNOS suppression. -
Incubation: Incubate for 24 hours at
in a 5% CO2 atmosphere. -
Nitrite Measurement: Transfer
of the culture supernatant to a new plate. Add of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). -
Absorbance: Incubate in the dark for 10 minutes, then read absorbance at
using a microplate reader. Correlate absorbance to a sodium nitrite ( ) standard curve to quantify NO production.
Conclusion
When evaluating novel iNOS inhibitors, the chemical scaffold dictates the experimental approach. While 1400W remains an authoritative benchmark for extreme selectivity, its irreversible nature makes it a poor candidate for dynamic physiological modulation. The development of pyridine-based scaffolds —whether they act as competitive substrate-site inhibitors or allosteric dimerization disruptors—provides a highly tunable alternative. By utilizing a universal radioligand like
References
-
National Institutes of Health (NIH) / PubMed. "The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes". Available at:[Link]
-
MDPI. "Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity". Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Nitric Oxide Synthase and Structure-Based Inhibitor Design". Available at:[Link]
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- 4. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
